4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFPXOXHUBRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582313-57-3 | |
| Record name | 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of a Core Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the 7-deazapurine scaffold, known systematically as pyrrolo[2,3-d]pyrimidine, represents a privileged structure.[1] Its derivatives are fundamental building blocks for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors for oncology and autoimmune diseases.[2][3][4] The compound 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 582313-57-3) is a key intermediate in this class. The strategic placement of the chloro and fluoro substituents significantly modulates the electronic properties of the bicyclic system, offering a versatile platform for synthetic elaboration.
This guide provides an in-depth examination of the physical, chemical, and analytical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals who handle and utilize this important molecule.
Core Physical and Chemical Properties
The foundational physical and chemical data for this compound are summarized below. These properties are critical for designing synthetic reactions, developing analytical methods, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 6-Chloro-7-fluoro-7-deazapurine | [6] |
| CAS Number | 582313-57-3 | [5][6] |
| Molecular Formula | C₆H₃ClFN₃ | [5][6][7] |
| Molecular Weight | 171.56 g/mol | [5][7] |
| Appearance | Light yellow to brown solid | [8] |
| Density (Predicted) | 1.642 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 9.72 ± 0.50 | [6][8] |
| Boiling Point | Decomposes before boiling | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water. | [2] |
Note: Boiling point and solubility data are inferred from the closely related, non-fluorinated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as these properties are expected to be similar.
Structural Characterization: A Protocol for Identity and Purity Verification
Verifying the identity and purity of starting materials is a non-negotiable cornerstone of successful and reproducible synthesis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of organic molecules like this compound.
Expert Insight: The Rationale Behind the Protocol
The following protocol is not merely a series of steps but a self-validating workflow. The choice of solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), is deliberate; its ability to dissolve a wide range of organic compounds and its high boiling point make it ideal. Furthermore, the characteristic proton signals of the pyrrolo[2,3-d]pyrimidine core, including the N-H proton which is observable in DMSO-d₆, provide unambiguous confirmation of the structure. Any significant deviation from the expected chemical shifts or the presence of unassigned peaks would immediately signal impurity or structural incorrectness, preventing costly failures in subsequent synthetic stages.
Detailed Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ using a clean pipette.
-
Secure the cap and gently vortex or invert the tube until the solid is completely dissolved. A brief application of heat from a heat gun may be used if dissolution is slow.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire a proton (¹H) NMR spectrum. A typical acquisition might involve 16-32 scans.
-
Acquire a carbon (¹³C) NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet) to assign signals to the specific protons in the molecule. The spectrum is expected to show signals corresponding to the two aromatic protons on the pyrrole and pyrimidine rings and a broad signal for the N-H proton.
-
Assign the peaks in the ¹³C NMR spectrum to the six unique carbon atoms in the structure.
-
Workflow Visualization
Caption: A streamlined workflow for structural validation.
Handling, Storage, and Reactivity Insights
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[6][8][9]
Causality Explained: The related non-fluorinated analog is known to be sensitive to strong acids, bases, and prolonged exposure to moisture.[2] This sensitivity arises from the pyrrole N-H, which can be deprotonated, and the pyrimidine ring's susceptibility to hydrolysis under harsh conditions. The recommended storage conditions mitigate these risks by excluding atmospheric moisture and reducing the rate of potential degradation pathways.
Core Reactivity
From a synthetic chemist's perspective, the most salient feature of this molecule is the reactivity of the chlorine atom at the C4 position. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, further enhanced by the adjacent fluoro group, makes the C4 position highly electrophilic. This renders the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions .[2] This is the primary mechanism through which diverse functional groups (amines, thiols, alkoxides) are introduced at this position to build more complex molecules, a foundational step in the synthesis of many kinase inhibitors.[2]
Conclusion
This compound is more than just a chemical intermediate; it is a precisely engineered building block for advanced pharmaceutical development. Its physical properties dictate the practical aspects of its use, from dissolution in reaction solvents to its long-term storage. A thorough understanding of its analytical characterization, handling requirements, and inherent chemical reactivity is essential for any researcher aiming to leverage its synthetic potential. By adhering to the principles of rigorous analytical validation and proper handling, scientists can confidently and efficiently utilize this versatile scaffold to drive innovation in drug discovery.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. biocompare.com [biocompare.com]
- 8. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine CAS#: 582313-57-3 [m.chemicalbook.com]
- 9. This compound [myskinrecipes.com]
A Comprehensive Technical Guide to 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Synthesis, and Applications in Drug Discovery
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in the structure of potent and selective therapeutics. The 7H-pyrrolo[2,3-d]pyrimidine core is one such scaffold, serving as a foundational building block for a multitude of targeted therapies. This guide focuses on a specifically functionalized derivative, 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine , a key intermediate whose unique electronic and steric properties make it invaluable for the synthesis of next-generation pharmaceuticals.
This document provides an in-depth exploration of this compound, from its fundamental chemical identity to its strategic application in drug development. We will delve into its physicochemical properties, outline a representative synthesis for its core structure, and discuss its critical role as a reactive intermediate in the creation of kinase inhibitors and other targeted agents. This guide is intended for researchers, medicinal chemists, and drug development professionals who leverage such building blocks to address complex medical challenges in oncology, immunology, and beyond.[1][2]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is the bedrock of its effective application. This section delineates the formal nomenclature, structural features, and key physical data for this compound.
IUPAC Nomenclature and Synonyms
-
IUPAC Name: this compound[3]
-
Common Synonyms: 6-Chloro-7-fluoro-7-deazapurine[4]
-
CAS Number: 582313-57-3[3]
Chemical Structure
The molecule features a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyrimidine ring. The key functional groups for synthetic manipulation are the chlorine atom at the 4-position and the fluorine atom at the 5-position. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, while the electron-withdrawing fluorine atom modulates the reactivity of the ring system.
Physicochemical Properties
The quantitative properties of this compound are summarized below. This data is essential for reaction planning, purification, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFN₃ | [3][5] |
| Molecular Weight | 171.56 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Density (Predicted) | 1.642 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.72 ± 0.50 | [4] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2][4] |
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthesis of substituted pyrrolo[2,3-d]pyrimidines is a cornerstone of many pharmaceutical development programs. While the precise, industrial-scale synthesis of the 5-fluoro derivative is often proprietary, a general and well-documented multi-step synthesis of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides an excellent and instructive model for the construction of the core scaffold. This process highlights the fundamental chemical transformations required to build the fused ring system.[7]
Representative Synthesis Protocol
The following four-stage protocol outlines a common route starting from basic commodity chemicals.[7]
Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine
-
Dissolve ethyl cyanoacetate and thiourea in ethanol (molar ratio 1:1 to 1:3).
-
Cool the mixture to 0-5°C and slowly add sodium ethoxide in ethanol (1.5 to 3 molar equivalents).
-
Stir at room temperature for 1-2 hours, then heat to reflux (80-100°C) for 8-10 hours.
-
Cool to room temperature, filter the resulting solid, wash with ethanol, and dry.
-
Causality: This is a classical condensation reaction. Sodium ethoxide acts as a strong base to deprotonate the ethyl cyanoacetate, initiating a cyclization reaction with thiourea to form the pyrimidine ring.
Step 2: Desulfurization to 4-amino-6-hydroxypyrimidine
-
Add the product from Step 1 to an aqueous ammonia solution.
-
Introduce activated nickel (e.g., Raney Nickel) (3 to 5 molar equivalents) and heat at 80-100°C for 4-6 hours.
-
Filter the hot reaction mixture to remove the nickel catalyst.
-
Cool the filtrate to room temperature to precipitate the product, filter, wash with water, and dry.
-
Causality: Activated nickel is a highly effective catalyst for desulfurization, reductively cleaving the carbon-sulfur bond of the mercapto group and replacing it with a hydrogen atom.
Step 3: Pyrrole Ring Formation to Yield 4-hydroxypyrrolo[2,3-d]pyrimidine
-
Add the product from Step 2 and sodium acetate (3 to 5 molar equivalents) to water.
-
Heat the mixture to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde (2 to 5 molar equivalents).
-
Stir for 4-6 hours, then cool to room temperature.
-
Filter the solid product, wash with water, and dry.
-
Causality: This step involves a Bischler-Napieralski-type cyclization. The amino group of the pyrimidine attacks the aldehyde, and a subsequent intramolecular condensation and dehydration forms the fused pyrrole ring.
Step 4: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Dissolve the product from Step 3 in phosphorus oxychloride (POCl₃).
-
Stir at 80-100°C for 2-4 hours.
-
Remove excess POCl₃ by distillation under reduced pressure.
-
Carefully quench the reaction mixture with ice water and adjust the pH to 9-10 with sodium hydroxide.
-
Filter the resulting solid, wash with water, and dry. The crude product can be recrystallized from toluene.
-
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl group (in its tautomeric keto form) at the 4-position into a chloro group, yielding the final activated intermediate.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Applications in Drug Development
The true value of this compound lies in its utility as a versatile intermediate for constructing complex, biologically active molecules.[2] Its structure is engineered for reactivity, allowing for precise and efficient modification.
A Privileged Scaffold for Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine core mimics the structure of adenine, the purine base in ATP. This structural similarity allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding site of protein kinases.[8] Aberrant kinase activity is a known driver of many diseases, including cancer and autoimmune disorders.[8] Consequently, this scaffold is central to the design of numerous kinase inhibitors.[1]
The Role of the Chloro and Fluoro Groups
-
C4-Chloro Group: The chlorine atom at the 4-position is the primary site of synthetic elaboration. It activates the carbon for nucleophilic aromatic substitution (SNAr) . This allows for the straightforward introduction of amine, thiol, or alkoxide nucleophiles, which is the key step in building the diversity and specificity of the final drug candidate.[6]
-
C5-Fluoro Group: The fluorine atom at the 5-position significantly influences the molecule's properties. As a strongly electron-withdrawing group, it can increase the electrophilicity of the C4 position, potentially accelerating the SNAr reaction. Furthermore, fluorine substitution can enhance metabolic stability and improve binding affinity through favorable interactions with the target protein.
Key Therapeutic Targets
This scaffold is integral to the synthesis of inhibitors for several critical kinase families:
-
Janus Kinases (JAKs): These are crucial for cytokine signaling in the immune system. Inhibitors are used to treat inflammatory diseases like rheumatoid arthritis.[8][9]
-
3-Phosphoinositide-Dependent Kinase 1 (PDK1): A key node in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[1]
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation, making it a target for certain leukemias and lymphomas.[8]
Synthetic Application Workflow
Caption: Synthetic utility of the title compound in drug development.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety.
GHS Hazard Classification
According to supplier notifications, this compound is classified with the following hazards:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
-
Signal Word: Warning[3]
Recommended Handling Procedures
All work should be conducted in a well-ventilated fume hood.[10][11] Personnel must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]
-
Body Protection: A laboratory coat.[10]
Avoid generating dust.[10] Avoid all personal contact, including inhalation and ingestion.[10][12] After handling, wash hands and any exposed skin thoroughly.[13]
Storage Recommendations
To maintain chemical integrity, the compound should be stored under the following conditions:
-
Atmosphere: Under an inert gas, such as nitrogen or argon, to prevent degradation from moisture or air.[2][4]
-
Container: Keep in a tightly sealed container in a dry and well-ventilated place.[11]
Conclusion
This compound is more than a mere collection of atoms; it is a strategically designed molecular tool. Its fused heterocyclic core provides a privileged scaffold for engaging critical biological targets, while its chloro and fluoro substituents offer the reactive handles and modulatory effects required for sophisticated drug design. An understanding of its synthesis, reactivity, and applications empowers medicinal chemists to continue developing innovative therapies for some of the most challenging human diseases. Its role as a key building block in the synthesis of kinase inhibitors underscores its continued importance in the pharmaceutical industry.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. biocompare.com [biocompare.com]
- 6. srinichem.com [srinichem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine molecular weight and formula
An In-Depth Technical Guide to 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental molecular and physical properties, explore its critical role as a versatile building block in the synthesis of targeted therapies, and provide detailed insights into its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics, particularly in the fields of oncology, inflammation, and virology.
Core Molecular and Physicochemical Properties
This compound is a halogenated derivative of 7-deazapurine. The strategic placement of chloro and fluoro substituents on the pyrimidine ring profoundly influences its chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis.
Molecular Formula and Weight
The fundamental identity of a compound begins with its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.
-
Monoisotopic Mass: 170.9999530 Da[2]
Structural Information
The arrangement of atoms and bonds defines the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
-
IUPAC Name: this compound[2]
-
SMILES: C1=C(C2=C(N1)N=CN=C2Cl)F[2]
-
InChI: InChI=1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)[2]
-
CAS Number: 582313-57-3[2]
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are essential for designing experimental conditions, including reaction setups and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFN₃ | PubChem[2] |
| Molecular Weight | 171.56 g/mol | Aladdin Scientific, PubChem[1][2] |
| Appearance | White crystalline solid (typical for related compounds) | ChemicalBook[4] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | MySkinRecipes, Chemdad[3][5] |
| Predicted Density | 1.642 ± 0.06 g/cm³ | Chemdad[5] |
| Predicted pKa | 9.72 ± 0.50 | Chemdad[5] |
The Role of this compound in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant molecules. The introduction of chlorine at the 4-position and fluorine at the 5-position creates a unique electronic and steric profile, enhancing its utility as a synthetic intermediate.
A Key Building Block for Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing various substituents that can be directed into the active site of kinases.
This compound and its non-fluorinated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases and certain cancers.[6][7] Derivatives have also shown potential as inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key target in cancer therapy.[8]
Applications in Antiviral and Anti-inflammatory Drug Development
Beyond oncology, this scaffold is instrumental in the development of antiviral and anti-inflammatory agents.[4][9] The rigid, planar structure of the fused ring system provides a robust platform for structure-activity relationship (SAR) studies, allowing for fine-tuning of potency and selectivity against various viral and inflammatory targets.[9] For instance, derivatives of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been investigated as antiviral agents against flaviviruses like Zika and Dengue virus.[10]
Synthesis and Reactivity: A Mechanistic Perspective
Understanding the synthesis and reactivity of this compound is paramount for its effective utilization in drug development campaigns.
Synthetic Strategies
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives has been the subject of considerable research, with a focus on improving yield, purity, and process safety.[7][11][12] While specific, detailed synthesis protocols for the 5-fluoro analog are less commonly published in open literature, the general strategies often involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by halogenation.
A common synthetic pathway for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves several key steps, which can be adapted for the synthesis of the 5-fluoro derivative.
Caption: Generalized workflow for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.
Key Chemical Reactions
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing effects of the chloro and fluoro substituents.
-
Nucleophilic Aromatic Substitution (SNA r): The chlorine atom at the 4-position is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of its utility in medicinal chemistry, enabling the facile introduction of diverse side chains to explore SAR.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.
Caption: Primary reaction pathways for the functionalization of this compound.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The following is a representative, non-optimized protocol for the substitution of the 4-chloro group with an amine. Note: This protocol must be adapted and optimized for specific substrates and reaction scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize a 4-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound and the chosen solvent.
-
Add the amine and the base to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water. This may precipitate the product.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography on silica gel, to yield the desired 4-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivative.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to validate the success of the protocol.
Conclusion and Future Outlook
This compound is a high-value intermediate in modern drug discovery. Its unique structural and electronic properties, combined with its versatile reactivity, make it an indispensable tool for medicinal chemists. The continued exploration of novel synthetic routes and the application of this scaffold in the design of next-generation targeted therapies will undoubtedly lead to the development of new and improved treatments for a range of human diseases.
References
- 1. biocompare.com [biocompare.com]
- 2. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 9. srinichem.com [srinichem.com]
- 10. mdpi.com [mdpi.com]
- 11. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS 582313-57-3)
A Keystone Intermediate for Advanced Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide leverages extensive data from its close structural analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to provide a robust framework for its synthesis, reactivity, and application. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of this valuable synthetic building block. Particular emphasis is placed on its role as a key intermediate in the synthesis of next-generation kinase inhibitors.
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of endogenous nucleosides allows molecules incorporating this motif to interact with a wide range of biological targets, particularly protein kinases. The strategic introduction of a chlorine atom at the 4-position provides a versatile handle for synthetic diversification, primarily through nucleophilic aromatic substitution and cross-coupling reactions.
The subject of this guide, this compound, introduces a fluorine atom at the 5-position of the pyrrole ring. This substitution is anticipated to modulate the electronic properties of the heterocyclic system, potentially enhancing binding affinity, metabolic stability, and pharmacokinetic profiles of derivative drug candidates.
Physicochemical Properties and Characterization
While exhaustive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 582313-57-3 | [1][2] |
| Molecular Formula | C₆H₃ClFN₃ | [1][2] |
| Molecular Weight | 171.56 g/mol | [1][2] |
| Appearance | Reported as a solid | N/A |
| Melting Point | Approx. 218-221 °C | N/A |
| Solubility | Soluble in some organic solvents | N/A |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: Established Methodologies
Due to the limited availability of a specific, detailed synthesis protocol for this compound, this section outlines a well-established, multi-step synthesis for the non-fluorinated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as described in various patents. This serves as a foundational methodology that can be adapted for the synthesis of the fluorinated target.
The synthesis of the fluorinated analog would likely require the use of a fluorinated starting material or the introduction of the fluorine atom at an appropriate stage, a step not covered in the following general protocol.
Representative Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This synthetic route is a multi-step process that has been optimized for yield and purity.
References
Spectral Characterization of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. Its structural elucidation is paramount for ensuring the integrity of downstream drug development processes. This technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes theoretical predictions with spectral data from closely related analogs to offer a robust analytical framework for researchers in the field.
Introduction: The Significance of this compound
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often referred to as 7-deazapurine. This core is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antiviral and antitumor properties. The introduction of chloro and fluoro substituents on the pyrimidine and pyrrole rings, respectively, modulates the electronic properties and metabolic stability of the molecule, making this compound a valuable building block for targeted therapies.
Accurate spectral characterization is a cornerstone of chemical synthesis and drug development. It confirms the identity and purity of the compound, and provides insights into its electronic and structural features. This guide is intended to serve as a practical reference for the spectral analysis of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons and the N-H proton of the pyrrole ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-6 | 7.3 - 7.5 | d | J(H-F) ≈ 3-4 |
| N-H (H-7) | 12.0 - 12.5 | br s | - |
-
Causality of Chemical Shifts: The H-2 proton on the pyrimidine ring is expected to be the most deshielded due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine at C-4. The H-6 proton on the pyrrole ring will be influenced by the adjacent fluorine atom, leading to a doublet splitting. The N-H proton is typically broad and appears at a high chemical shift due to hydrogen bonding and its acidic nature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the fluorine atom will cause characteristic splitting of the signals for the carbons it is directly attached to (C-5) and those in close proximity.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 150 - 152 | d | J(C-H) |
| C-4 | 151 - 153 | s | - |
| C-4a | 117 - 119 | d | J(C-F) ≈ 10-15 |
| C-5 | 145 - 147 | d | J(C-F) ≈ 240-250 |
| C-6 | 100 - 102 | d | J(C-F) ≈ 20-25 |
| C-7a | 152 - 154 | s | - |
-
Expert Insights: The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of its position. The surrounding carbons will show smaller two- and three-bond couplings.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are typically needed.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
-
An In-depth Technical Guide to the Solubility and Stability of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes information on its structural analogs and the established effects of halogen substitution on similar scaffolds. It offers a robust framework for researchers to approach the experimental determination of its solubility and stability, crucial parameters for its advancement as a potential therapeutic agent. This guide details scientifically grounded protocols for solubility assessment in various media, pH-dependent solubility profiling, and a complete forced degradation study encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, it outlines the development of a stability-indicating analytical method, a prerequisite for accurate analysis in formulation and stability studies. The methodologies are presented with a focus on the underlying scientific principles, empowering researchers to not only execute these experiments but also to interpret the results in the context of drug development.
Introduction: The Significance of this compound in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other targeted therapies. The introduction of chloro and fluoro substituents on this core, as in this compound, can significantly modulate its biological activity, metabolic stability, and physicochemical properties. The 4-chloro group often serves as a reactive handle for further synthetic modifications, while the 5-fluoro substituent can enhance binding affinity to target proteins and improve metabolic resistance.
A thorough understanding of the solubility and stability of this molecule is paramount for its successful development. Solubility directly impacts bioavailability and the feasibility of various formulation strategies. Stability, on the other hand, determines the compound's shelf-life, dictates storage conditions, and provides insights into potential degradation pathways that might lead to inactive or even toxic byproducts. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to comprehensively characterize these critical attributes.
Physicochemical Properties: Predictions and Considerations
Direct experimental data for this compound is limited. However, we can infer its likely properties based on its structure and data from its non-fluorinated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Table 1: Predicted and Known Physicochemical Properties
| Property | This compound | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (for comparison) | Scientific Rationale and Causality |
| Appearance | Likely a light yellow to brown solid[1] | Light-colored to off-white crystalline solid[2] | The chromophoric pyrrolo[2,3-d]pyrimidine core is responsible for the color. The exact hue can be influenced by crystalline form and impurities. |
| Molecular Weight | 171.56 g/mol [3] | 153.57 g/mol [2] | The addition of a fluorine atom increases the molecular weight. |
| Predicted pKa | 9.72 ± 0.50[1] | 11.42 ± 0.20[4] | The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the pyrrole nitrogen, making it more acidic compared to its non-fluorinated counterpart.[5] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C[1] | Stable under normal storage conditions, but sensitive to strong acids, bases, or prolonged exposure to moisture.[2] | The chloro- and fluoro- substituents enhance the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack, including hydrolysis. Cool, dry, and inert conditions are recommended to minimize degradation. |
The Impact of Fluorine Substitution
The introduction of a fluorine atom at the 5-position is a strategic chemical modification with predictable consequences for the molecule's properties:
-
Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will decrease the electron density of the pyrrolopyrimidine ring system. This can influence the molecule's reactivity and basicity.
-
Lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can sometimes decrease lipophilicity by lowering the pKa of nearby basic centers, it can also increase it by masking polar C-H bonds. Experimental determination of the LogP or LogD is essential.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence often blocks sites of metabolic oxidation, thereby increasing the metabolic stability of the drug candidate.
Solubility Profiling: A Step-by-Step Approach
A comprehensive understanding of the solubility of this compound is crucial for preclinical development. The following protocols are designed to provide a thorough solubility profile.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility assessment.
Protocol 1: Equilibrium Solubility in Common Organic Solvents
Objective: To determine the equilibrium solubility in a range of organic solvents relevant to synthesis, purification, and formulation.
Methodology:
-
Solvent Selection: Choose a diverse set of solvents, including but not limited to:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Dichloromethane, Toluene
-
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the concentration of the saturated solution and the dilution factor.
Causality Behind Experimental Choices: Using a range of solvents with varying polarities provides a comprehensive picture of the compound's solvation properties, which is critical for predicting its behavior in different formulation systems. Equilibrium solubility provides a true measure of the maximum amount of compound that can be dissolved in a given solvent.
Protocol 2: pH-Dependent Aqueous Solubility
Objective: To determine the solubility of the compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Sample Preparation: Add an excess of the compound to each buffer solution.
-
Equilibration and Quantification: Follow the same procedure as described in Protocol 1 (steps 3-6).
Causality Behind Experimental Choices: The predicted pKa of 9.72 suggests that the compound is a weak acid.[1] Therefore, its aqueous solubility is expected to increase at pH values above its pKa due to the formation of the more soluble conjugate base. This experiment is critical for predicting its absorption in different regions of the gastrointestinal tract.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method.[6]
Logical Flow of a Forced Degradation Study
Caption: Systematic approach to forced degradation.
Protocol 3: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile/water mixture for hydrolytic and oxidative studies).
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.
-
Analyze the samples using a suitable HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.
Stress Conditions:
-
Acidic Hydrolysis:
-
Conditions: 0.1 M HCl at 60°C.
-
Rationale: To assess stability in acidic environments, mimicking gastric conditions. The elevated temperature accelerates degradation.
-
-
Basic Hydrolysis:
-
Conditions: 0.1 M NaOH at 60°C.
-
Rationale: To evaluate stability in alkaline conditions. The 4-chloro substituent is susceptible to nucleophilic attack by hydroxide ions.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Conditions: Solid compound and solution at 80°C.
-
Rationale: To assess the impact of heat on the compound's stability.
-
-
Photostability:
-
Conditions: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10][11][12][13] A dark control should be run in parallel.
-
Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage.
-
Table 2: Expected Degradation Pathways
| Stress Condition | Potential Degradation Pathway | Likely Product(s) |
| Acidic/Basic Hydrolysis | Nucleophilic substitution of the 4-chloro group by a hydroxyl group. | 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4(5H)-one |
| Oxidative Degradation | Oxidation of the pyrrole or pyrimidine ring. | N-oxides, hydroxylated derivatives, or ring-opened products.[8] |
| Photodegradation | Photoreduction or photo-oxidation. | Dehalogenated products or various rearranged isomers. |
| Thermal Degradation | Decomposition of the heterocyclic ring system. | Fragmentation into smaller molecules. |
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously measure the concentration of its degradation products.[6]
Workflow for Method Development
Caption: Workflow for stability-indicating method development.
Protocol 4: HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and preferably a mass spectrometer (LC-MS).
-
Chromatographic Conditions (Initial Scouting):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the compound (a photodiode array detector is ideal for this).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a "cocktail" of the parent compound and its degradants.
-
Adjust the gradient, mobile phase composition, and column chemistry to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Causality Behind Experimental Choices: The use of forced degradation samples is essential for developing a stability-indicating method as it ensures that the method can separate the active ingredient from all potential degradation products that might form under various stress conditions. Validation according to ICH guidelines is a regulatory requirement and ensures the reliability of the analytical data.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While direct experimental data is currently limited, the principles and protocols outlined herein offer a robust pathway for generating the necessary data to support its development as a pharmaceutical candidate. The predicted pKa and the known reactivity of the 4-chloropyrrolopyrimidine scaffold suggest that this compound will require careful handling and formulation to ensure its stability.
Future work should focus on the execution of these protocols to generate empirical data. This will not only provide a definitive characterization of this specific molecule but also contribute to the broader understanding of the structure-property relationships within this important class of heterocyclic compounds. The insights gained from these studies will be invaluable for medicinal chemists in the design of next-generation analogs with optimized properties and for pharmaceutical scientists in the development of safe and effective drug products.
References
- 1. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine CAS#: 582313-57-3 [m.chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. ikev.org [ikev.org]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Imperative for Fluorination in Modern Drug Discovery
The Pyrrolo[2,3-d]pyrimidine Core: A Foundation of Therapeutic Innovation
The 7H-pyrrolo[2,3-d]pyrimidine ring system, a bioisostere of purine, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to effectively mimic this crucial biological building block, leading to potent interactions with a wide array of enzymatic targets. This scaffold is the cornerstone of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors for the treatment of cancers and inflammatory disorders.
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the facile introduction of various side chains to modulate potency and selectivity against specific kinase targets.
The Rationale for 5-Fluoro Substitution: Enhancing the Privileged Scaffold
The introduction of a fluorine atom at the 5-position of the pyrrolo[2,3-d]pyrimidine core is a deliberate and strategic modification aimed at fine-tuning the electronic properties of the molecule. This substitution is driven by several key considerations in the context of kinase inhibitor design:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrrole nitrogen, influencing the molecule's ionization state at physiological pH. This can have a significant impact on cell permeability and target engagement.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with amide bonds in the hinge region of kinase active sites, a common binding motif for this class of inhibitors. This can lead to a significant increase in binding affinity and potency.
-
Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of the drug candidate.
-
Conformational Control: The small size of the fluorine atom allows it to be incorporated with minimal steric perturbation, while its electronic effects can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target.
Postulated Synthetic Trajectory: From the Parent Core to the 5-Fluoro Analog
A plausible synthetic route is outlined below, drawing parallels from patented syntheses of the non-fluorinated analog and related fluorinated heterocycles.
Caption: Postulated synthetic pathway to this compound.
Key Synthetic Steps and Mechanistic Considerations:
-
Construction of the Fluorinated Pyrimidine Core: The synthesis would likely commence with a fluorinated C3 building block, such as fluoromalononitrile. Condensation of this precursor with formamidine would yield a 5-fluoropyrimidine derivative.
-
Formation of the Pyrrole Ring: The subsequent key step is the construction of the fused pyrrole ring. This is typically achieved by reacting the substituted pyrimidine with a C2 synthon, such as chloroacetaldehyde or a protected equivalent. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to afford the 7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold.
-
Chlorination of the 4-Position: The final step involves the conversion of the 4-hydroxyl group to a chlorine atom. This is a standard transformation in heterocyclic chemistry, most commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step is crucial as it installs the reactive handle for subsequent diversification in the synthesis of kinase inhibitors.
Detailed Experimental Protocol (Postulated)
The following is a postulated, representative experimental protocol for the synthesis of this compound, based on established procedures for analogous compounds.
Step 1: Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
| Reagent | MW | Quantity | Moles | Equivalents |
| 2-Amino-4,6-dihydroxy-5-fluoropyrimidine | 145.09 | 14.5 g | 0.1 | 1.0 |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 15.7 g | 0.1 | 1.0 |
| Sodium Acetate | 82.03 | 12.3 g | 0.15 | 1.5 |
| Water | 18.02 | 200 mL | - | - |
| Acetic Acid | 60.05 | 50 mL | - | - |
Procedure:
-
To a stirred suspension of 2-amino-4,6-dihydroxy-5-fluoropyrimidine in a mixture of water and acetic acid is added sodium acetate.
-
Chloroacetaldehyde solution is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then with a small amount of cold ethanol and dried under vacuum to yield 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Step 2: Synthesis of this compound
| Reagent | MW | Quantity | Moles | Equivalents |
| 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-ol | 153.11 | 15.3 g | 0.1 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 92.0 g (54 mL) | 0.6 | 6.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 19.4 g (26 mL) | 0.15 | 1.5 |
| Toluene | - | 150 mL | - | - |
Procedure:
-
A mixture of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene is treated with phosphorus oxychloride.
-
N,N-Diisopropylethylamine is added dropwise to the stirred mixture at 0 °C.
-
The reaction mixture is then heated to 110 °C for 3-5 hours.
-
After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford this compound.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The primary application of this compound is as a key building block in the synthesis of highly potent and selective kinase inhibitors. The 4-chloro position serves as a convenient attachment point for various amine-containing side chains, which are crucial for targeting the hinge region of the kinase active site. The 5-fluoro substituent, as previously discussed, enhances the overall drug-like properties of the resulting molecules.
Caption: General synthetic scheme for the utilization of the title compound in kinase inhibitor synthesis.
This intermediate has been instrumental in the development of inhibitors for a range of kinases implicated in cancer and inflammatory diseases, including, but not limited to:
-
Janus Kinases (JAKs)
-
Epidermal Growth Factor Receptor (EGFR)
-
Anaplastic Lymphoma Kinase (ALK)
-
Receptor Tyrosine Kinases (RTKs)
Conclusion and Future Perspectives
The discovery and development of this compound, while not marked by a single, readily identifiable seminal publication, represent a significant advancement in the field of medicinal chemistry. Its synthesis, logically derived from established methodologies, provides access to a highly valuable and versatile building block for the creation of next-generation targeted therapeutics. The strategic incorporation of fluorine into the privileged 7-deazapurine scaffold exemplifies the power of subtle atomic modifications to elicit profound improvements in biological activity and pharmacokinetic properties. As our understanding of the intricate roles of kinases in disease continues to expand, the demand for innovative and highly functionalized heterocyclic intermediates like this compound will undoubtedly continue to grow, paving the way for the discovery of new and more effective medicines.
A Technical Guide to the Key Structural Features of the 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Scaffold
Executive Summary
The 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of targeted therapeutics. Its rigid, bicyclic framework, derived from the 7-deazapurine core, provides a geometrically precise foundation for interaction with various enzymatic targets. The strategic placement of a chloro group at the 4-position and a fluoro group at the 5-position is not incidental; these substituents impart a unique combination of chemical reactivity and modulated biological activity that is critical for its function. The 4-chloro group serves as a versatile synthetic handle for nucleophilic aromatic substitution, enabling the construction of diverse compound libraries. Concurrently, the 5-fluoro group fine-tunes the electronic properties of the ring system, enhances metabolic stability, and can participate in key binding interactions. This guide provides an in-depth analysis of these structural features, elucidating how they contribute to the scaffold's indispensable role in the development of kinase inhibitors and other advanced therapeutic agents.
The Core Architecture: 7-Deazapurine
The foundation of the scaffold is the 7H-pyrrolo[2,3-d]pyrimidine ring system, an isomer of the naturally occurring purine base.[1] In this structure, the nitrogen atom at position 7 of the purine is replaced by a carbon atom.[1] This seemingly minor alteration has profound structural and electronic consequences:
-
Increased Electron Density: The replacement of an electronegative nitrogen with a carbon atom increases the electron density of the five-membered pyrrole ring.[2]
-
Site for Functionalization: The C7 position provides a new vector for chemical modification that is absent in the native purine scaffold, allowing for further exploration of chemical space.[1]
-
Hydrogen Bonding: The nitrogen atoms at positions 1, 3, and the pyrrole N-H at position 7 act as key hydrogen bond donors and acceptors, influencing solubility and target binding.[3]
The planarity and rigidity of this bicyclic system make it an ideal template for designing molecules that fit into well-defined enzymatic active sites.[3]
Caption: Core structure of the title scaffold.
Analysis of Key Substituents and Their Influence
The specific utility of the this compound scaffold is dictated by its halogen substituents. Each plays a distinct and critical role in defining the molecule's chemical reactivity and biological profile.
The 4-Chloro Substituent: A Gateway for Derivatization
The chlorine atom at the 4-position is the primary site of chemical reactivity and the scaffold's most important feature for synthetic utility. Its role is twofold:
-
Electronic Activation: The pyrimidine ring contains two electron-withdrawing nitrogen atoms at positions 1 and 3. Their combined inductive effect renders the C4 carbon highly electrophilic.[3]
-
Leaving Group Ability: Chlorine is an excellent leaving group, making the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4]
This reactivity is the cornerstone of its application in drug discovery. It allows for the straightforward and efficient coupling of the scaffold with a vast array of nucleophiles, most commonly primary and secondary amines, to generate libraries of derivatives for structure-activity relationship (SAR) studies.[3][5] This reaction is fundamental to the synthesis of numerous kinase inhibitors, where an amine-containing fragment is attached at this position to engage with the target protein.[6][7]
Caption: Key reactivity of the 4-chloro position.
The 5-Fluoro Substituent: A Modulator of Potency and Pharmacokinetics
The introduction of a fluorine atom at the 5-position is a strategic decision rooted in established medicinal chemistry principles.[8] Fluorine's unique properties—small size, high electronegativity, and the strength of the C-F bond—confer several advantages:
-
Electronic Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can alter the pKa of the nearby pyrrole N-H group, influencing its hydrogen bonding characteristics and overall binding affinity to a target.
-
Metabolic Stability: The C5 position on the pyrrole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is exceptionally strong and stable, effectively acting as a "metabolic shield" to prevent this oxidation. This can significantly improve the pharmacokinetic profile of drug candidates, leading to longer half-life and better oral bioavailability.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds and orthogonal multipolar interactions, which can contribute to enhanced binding potency.[9] Studies on fluorinated pyrrolo[2,3-d]pyrimidine analogues have demonstrated that these substitutions can dramatically increase anti-proliferative activity.[8][10][11]
Physicochemical and Spectroscopic Profile
A summary of the key physicochemical properties of the scaffold is presented below. These properties are essential for researchers in designing experimental conditions for synthesis, purification, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [12] |
| Molecular Formula | C₆H₃ClFN₃ | [12][13] |
| Molecular Weight | 171.56 g/mol | [12][13] |
| CAS Number | 582313-57-3 | [12] |
| Appearance | White to light-colored crystalline solid | [3][14] |
| Solubility | Soluble in DMSO, DMF, ethanol; sparingly soluble in water | [3] |
| Stability | Stable under normal conditions; sensitive to strong acids/bases | [3][14] |
Synthetic Accessibility and Reactivity Profile
The utility of a scaffold is directly tied to its synthetic accessibility. The this compound core is typically prepared from precursors which are then halogenated. The primary value of the final scaffold lies in its subsequent reactions, particularly SNAr at the C4 position.
Representative Protocol: Acid-Catalyzed Amination in Water
This protocol describes a green and efficient method for the amination of the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, demonstrating the scaffold's reactivity. The principles are directly applicable to the 5-fluoro analogue. The use of water as a solvent and a catalytic amount of acid improves safety and reduces costs.[5]
Objective: To synthesize a 4-anilino-7H-pyrrolo[2,3-d]pyrimidine derivative via SNAr reaction.
Methodology:
-
Reaction Setup: To a reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).
-
Addition of Reagents: Add the desired aniline derivative (1.1 eq.) and water as the solvent.
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (HCl, 0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically within 6 hours).[5]
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Purification: Isolate the solid product by filtration. If necessary, neutralize the filtrate and extract with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. The crude product can be further purified by silica gel column chromatography.[5]
Caption: Step-by-step synthetic workflow diagram.
Significance in Modern Drug Discovery
The this compound scaffold is a validated and highly valuable starting point for the development of targeted therapies. Its structure is prominently featured in a number of approved drugs and clinical candidates, particularly kinase inhibitors.
-
Janus Kinase (JAK) Inhibitors: The parent scaffold (without the 5-fluoro group) is the core of blockbuster drugs like Tofacitinib and Ruxolitinib, used to treat rheumatoid arthritis and myelofibrosis, respectively.[4][7] The 4-amino linkage is critical for their mechanism of action.
-
Anticancer Agents: Derivatives have shown potent activity against a range of cancer-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1).[6][11] The introduction of fluorine has been shown to improve the potency of these agents.[11]
-
Antiviral and Anti-inflammatory Agents: The broader class of pyrrolo[2,3-d]pyrimidines has been explored for antiviral and anti-inflammatory applications, highlighting the versatility of the core structure.[14][15]
Conclusion
The this compound scaffold is a masterful example of rational chemical design. Its foundational 7-deazapurine structure provides a rigid and versatile template. The 4-chloro group acts as a linchpin for synthetic elaboration, enabling facile access to diverse chemical matter through robust SNAr chemistry. The 5-fluoro substituent serves as a critical modulator, enhancing pharmacokinetic properties and fine-tuning biological activity. The synergistic effect of these features cements its status as a privileged scaffold, empowering researchers and drug development professionals to create potent and selective therapeutics for a host of challenging diseases.
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 7. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 8. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-Substituted Pyrrolo[2,3- d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New fluorinated diarylureas linked to pyrrolo[2,3-d]pyrimidine scaffold as VEGFR-2 inhibitors: Molecular docking and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 15. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
Potential biological activities of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Potential Biological Activities of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, represents a privileged structure in modern medicinal chemistry, forming the core of numerous approved and investigational drugs. Its structural similarity to adenine facilitates competitive binding within the ATP-binding sites of a wide array of protein kinases, making it a cornerstone for the development of targeted therapies. This technical guide focuses on a specific, functionalized derivative, this compound. We will explore its physicochemical properties, delve into its significant potential as a kinase inhibitor—with a primary focus on the Janus Kinase (JAK) family—and discuss other plausible biological targets. Furthermore, this guide provides detailed, field-proven experimental workflows for target validation and compound profiling, outlines synthetic derivatization strategies, and visualizes the key signaling pathways and experimental processes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutics.
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine ring system is a heterocyclic scaffold of immense interest in drug discovery.[1] It serves as the foundational structure for a class of molecules known as 7-deazapurine analogs. This scaffold is a key building block for a multitude of biologically active compounds, most notably as the core of Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are critical in treating autoimmune disorders and certain cancers.[1][2]
The significance of this scaffold lies in its function as a "hinge-binding" motif. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This mimicry of adenine's interaction allows derivatives of this scaffold to act as potent ATP-competitive inhibitors. The 4-chloro position is particularly important, serving as a versatile chemical handle for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties through nucleophilic substitution or cross-coupling reactions.[3]
Physicochemical Profile: this compound
The introduction of specific functional groups onto the core scaffold is a deliberate strategy to fine-tune its drug-like properties. In the case of this compound, the chlorine and fluorine atoms impart distinct and advantageous characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₆H₃ClFN₃ | [4] |
| Molecular Weight | 171.56 g/mol | [4] |
| CAS Number | 582313-57-3 | [4] |
| Appearance | White to off-white crystalline solid | [3] |
Causality of Functional Groups:
-
4-Chloro Group : This is the primary reactive site for derivatization. Its electron-withdrawing nature makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of amine, thiol, or alkoxy groups to explore structure-activity relationships (SAR).[3] It also enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, significantly expanding the accessible chemical space.[3]
-
5-Fluoro Group : The strategic placement of a fluorine atom on the pyrrole ring is a common tactic in medicinal chemistry. Fluorine's high electronegativity can alter the electronic distribution of the ring system, potentially modulating the pKa of the pyrrole N-H and influencing the strength of hinge-binding interactions. Furthermore, it can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve binding affinity by forming favorable orthogonal dipole-dipole interactions or specific hydrogen bonds with the target protein.
Potential Biological Activities: A Focus on Kinase Inhibition
Given the extensive body of research on the pyrrolo[2,3-d]pyrimidine scaffold, the primary hypothesized biological activity for the 4-chloro-5-fluoro derivative is the inhibition of protein kinases.
Primary Hypothesis: Janus Kinase (JAK) Inhibition
The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyk2—are central mediators of cytokine signaling.[5] Dysregulation of the JAK-STAT pathway is a key driver in a host of autoimmune diseases (e.g., rheumatoid arthritis, atopic dermatitis) and myeloproliferative neoplasms.[5][6] Numerous pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors.[7][8] The core scaffold effectively occupies the ATP binding site, and substitutions at the 4-position explore specificity and potency. It is highly probable that this compound is a potent precursor for novel JAK inhibitors. The 5-fluoro substituent could be key to achieving selectivity among the highly homologous JAK family members, a critical factor in minimizing off-target effects.[5]
Caption: The JAK-STAT signaling pathway and point of inhibition.
Other Potential Kinase Targets
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows it to be adapted to target other kinase families. Derivatives have shown potent activity against:
-
Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies.[9]
-
Interleukin-2-inducible T-cell Kinase (Itk): A crucial kinase in T-cell signaling, presenting a target for inflammatory and autoimmune diseases.[10]
-
3-Phosphoinositide-Dependent Kinase 1 (PDK1): A master regulator in the PI3K/AKT signaling pathway, which is frequently overactive in cancer.[6]
-
Multi-Kinase Inhibition: Some derivatives have been engineered to inhibit multiple tyrosine kinases simultaneously (e.g., EGFR, Her2, VEGFR2), offering a broader anti-cancer effect.[11]
Emerging Concept: Dual-Target Inhibition
A recent innovative strategy involves designing single molecules that can inhibit two distinct classes of targets. Notably, pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent dual inhibitors of both JAK kinases and Histone Deacetylases (HDACs).[12][13] This approach is particularly promising for overcoming drug resistance in solid tumors where feedback activation of the JAK-STAT pathway can limit the efficacy of HDAC inhibitors alone.[12][13]
Experimental Workflows for Target Validation
To assess the biological potential of novel derivatives synthesized from this compound, a tiered experimental approach is essential.
Workflow 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme. The output is typically an IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology: ADP-Glo™ Kinase Assay (Promega)
-
Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., JAK1), the kinase-specific substrate peptide, and ATP at its Kₘ concentration.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into ATP, which in turn fuels a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.
Causality: This assay is a gold standard for quantifying direct target engagement. By measuring the product of the enzymatic reaction (ADP), it provides a robust and sensitive readout of inhibitory potency, free from the complexities of a cellular environment.
Caption: Workflow for an in vitro biochemical kinase assay.
Workflow 2: Cellular Target Engagement Assay
Objective: To confirm that the compound can enter cells and inhibit the target kinase in its native environment, leading to a downstream signaling effect.
Methodology: Western Blot for Phospho-STAT3 (p-STAT3)
-
Cell Culture & Treatment: Plate a relevant cell line (e.g., TF-1 cells, which are cytokine-dependent) and starve overnight to reduce basal signaling. Treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 or erythropoietin) for 15-30 minutes to activate the JAK-STAT pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash, then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the compound does not degrade the target protein.
Causality: This experiment provides definitive proof of on-target activity within a biological system. A dose-dependent decrease in the p-STAT3 signal, without a change in total STAT3, validates that the compound is cell-permeable and effectively inhibits the upstream JAK kinase.
Synthesis and Derivatization Strategy
The core this compound serves as a versatile starting material. A typical synthetic route involves the construction of the pyrimidine ring followed by cyclization to form the fused pyrrole.[14][15] The true value of this intermediate, however, lies in its potential for diversification to build a library of analogs for SAR studies. The 4-chloro position is the focal point for this strategy.
Caption: Derivatization strategy for SAR exploration.
Conclusion and Future Directions
This compound is not merely a chemical intermediate; it is a strategically designed starting point for the discovery of highly potent and selective kinase inhibitors. Its intrinsic properties, derived from the privileged pyrrolo[2,3-d]pyrimidine scaffold and augmented by the 5-fluoro substitution, make it an exceptionally promising platform for targeting kinases implicated in cancer, immunology, and other disease areas. The primary hypothesis points towards the development of next-generation JAK inhibitors with potentially superior selectivity profiles.
Future work should focus on synthesizing a diverse library of analogs by leveraging the reactivity of the 4-chloro position. These compounds should then be subjected to a rigorous screening cascade, beginning with broad in vitro kinase panels to identify primary targets and assess selectivity, followed by cellular assays to confirm on-target activity and phenotypic effects. Promising candidates can then advance to in vivo studies to evaluate their efficacy and pharmacokinetic properties, paving the way for the development of novel, targeted therapeutics.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 7. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Usi...: Ingenta Connect [ingentaconnect.com]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This is largely due to its structural resemblance to purine, allowing it to function as a potent hinge-binding motif for various protein kinases.[3] Specifically, halogenated derivatives such as 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine serve as crucial, high-value intermediates in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib, which are used to treat inflammatory diseases.[4][5] This application note provides a comprehensive, step-by-step protocol for the synthesis of this key intermediate. The guide details a robust synthetic strategy involving protection, directed fluorination, chlorination, and deprotection, with an emphasis on the causal logic behind experimental choices, troubleshooting common issues, and ensuring procedural integrity for researchers in drug discovery and process development.
Synthetic Strategy and Workflow Overview
The synthesis of this compound is a multi-step process commencing from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one. The overall strategy is designed to sequentially introduce the required functional groups while managing the reactivity of the bicyclic system.
The core strategic steps are:
-
N7-Nitrogen Protection: The pyrrole nitrogen is acidic and nucleophilic, which can interfere with subsequent reactions. Protection with an electron-withdrawing group like p-toluenesulfonyl (tosyl) enhances the solubility of the intermediates in organic solvents and deactivates the pyrrole ring slightly, preventing unwanted side reactions.[6]
-
Electrophilic Fluorination: With the N7-position protected, the C5-position of the pyrrole ring is sufficiently electron-rich to undergo selective electrophilic fluorination.
-
Hydroxyl-to-Chloro Conversion: The C4-keto group (in its enol tautomer form) is converted to the critical chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] This step transforms the pyrimidinone into a reactive pyrimidine ready for subsequent nucleophilic substitutions.
-
N7-Deprotection: The final step involves the removal of the tosyl protecting group under basic conditions to yield the target compound.
This strategic sequence is visualized in the workflow diagram below.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
Synthesis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Experimental Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of targeted therapies, particularly kinase inhibitors. The synthesis is presented in a two-stage process, commencing with the construction of the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one core, followed by a robust chlorination procedure. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and critical safety information to ensure a successful and safe synthesis.
Introduction
The 7-deazapurine scaffold, specifically the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines. This allows molecules incorporating this scaffold to interact with a wide range of biological targets, including protein kinases. The introduction of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution, while the fluorine atom at the 5-position can enhance binding affinity and modulate the electronic properties of the molecule. Consequently, this compound serves as a crucial building block in the synthesis of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.
This document outlines a reliable and reproducible two-step synthesis of this compound, starting from the construction of the key intermediate, 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one.
Synthetic Strategy Overview
The synthesis is logically divided into two main stages. The first stage involves the construction of the fused pyrrolo[2,3-d]pyrimidine ring system with the desired fluorine substituent at the 5-position to yield 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one. The second stage is the chlorination of the 4-hydroxy group of this intermediate to afford the final product, this compound.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| 2,4-Diamino-5-fluoro-6-hydroxypyrimidine | 155-17-9 | Major Suppliers | ≥98% | Starting material for Stage 1 |
| Chloroacetaldehyde (50 wt. % in H₂O) | 107-20-0 | Major Suppliers | N/A | Used in the cyclization reaction |
| Sodium Acetate | 127-09-3 | Major Suppliers | ≥99% | |
| Hydrochloric Acid (37%) | 7647-01-0 | Major Suppliers | N/A | For hydrolysis and pH adjustment |
| Sodium Hydroxide | 1310-73-2 | Major Suppliers | ≥97% | For pH adjustment |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Major Suppliers | ≥99% | Corrosive and moisture-sensitive |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Major Suppliers | ≥99% | Anhydrous, used as a non-nucleophilic base |
| Toluene | 108-88-3 | Major Suppliers | Anhydrous | Reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major Suppliers | ACS Grade | For extraction |
| Dichloromethane (DCM) | 75-09-2 | Major Suppliers | ACS Grade | For extraction |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Major Suppliers | ≥99.5% | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Major Suppliers | ≥99% | For drying organic layers |
| Deionized Water | N/A | In-house | N/A |
Stage 1: Synthesis of 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one
This stage involves the construction of the pyrrole ring onto the pyrimidine core followed by hydrolysis of the resulting amino group.
Step 1: Cyclization to form 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This reaction builds the pyrrole ring through a condensation reaction. The general principle of forming the pyrrolo[2,3-d]pyrimidine core from an aminopyrimidine and a haloaldehyde is a well-established synthetic route.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-diamino-5-fluoro-6-hydroxypyrimidine (1.0 eq), sodium acetate (3.0-5.0 eq), and deionized water.
-
Heat the mixture to 60-80 °C with stirring.
-
Slowly add a 50 wt. % aqueous solution of chloroacetaldehyde (2.0-5.0 eq) to the reaction mixture.
-
Maintain the reaction at 60-80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, proceed to the next step with the reaction mixture.
Step 2: Hydrolysis to 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one
The 4-amino group of the pyrrolopyrimidine is hydrolyzed to a hydroxyl group under acidic conditions.
Procedure:
-
To the crude 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (or the reaction mixture from the previous step), add a sufficient amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide to a pH of approximately 7-8.
-
The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one.
Stage 2: Chlorination to this compound
This step converts the 4-hydroxy group to the desired 4-chloro group using phosphorus oxychloride. This is a critical step where careful handling of reagents and reaction conditions is paramount to success. The use of a non-nucleophilic base like DIPEA helps to scavenge the HCl generated during the reaction.
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) and anhydrous toluene.
-
With stirring, add phosphorus oxychloride (POCl₃, ~3.0 eq) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Workup (Crucial for Yield): To avoid hydrolysis of the product, it is recommended to remove excess POCl₃ by distillation under reduced pressure.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is an exothermic process.
-
Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography on silica gel.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
1H and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (171.56 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The quenching of the reaction mixture containing POCl₃ is highly exothermic. Perform this step slowly and with caution in an ice bath.
-
Chloroacetaldehyde is toxic and a suspected mutagen. Handle with care in a fume hood.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Always wear appropriate PPE and work in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield of 4-chloro product with recovery of starting material | Hydrolysis of the product during aqueous workup. | Remove excess POCl₃ by distillation under reduced pressure before quenching. Perform a "reverse quench" by slowly adding the reaction mixture to ice. Use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH.[1] |
| Formation of tarry byproducts | Decomposition of starting material or product at elevated temperatures. | Carefully control the reaction temperature and time. The use of a solvent like toluene can help mitigate decomposition. |
| Incomplete reaction in Stage 2 | Insufficient reaction time or temperature. Inactive reagents. | Monitor the reaction closely by TLC and extend the reaction time if necessary. Ensure that POCl₃ and DIPEA are of high purity and handled under anhydrous conditions. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The provided troubleshooting guide addresses common challenges, ensuring a higher probability of a successful synthesis.
References
Application Notes & Protocols: 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine as a Pivotal Intermediate for Advanced Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Fluorinated 7-Deazapurine Scaffold
In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a "privileged structure."[1] Its structural similarity to adenine allows it to function as an effective hinge-binding motif, competitively inhibiting the ATP-binding sites of a wide array of protein kinases.[1][2] This has made it a cornerstone in the development of targeted therapies for oncology, inflammatory conditions, and autoimmune diseases.[3][4]
This application note focuses on a specifically functionalized derivative: 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS 582313-57-3).[5][6] The strategic placement of two key halogens elevates its utility beyond the parent scaffold:
-
The 4-Chloro Group: This is the primary reactive handle. The electron-withdrawing nature of the pyrimidine ring activates this position for nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various amine-containing side chains that are crucial for target specificity and potency.[7]
-
The 5-Fluoro Group: The introduction of fluorine at the C5 position is a deliberate tactic in modern drug design. This small, highly electronegative atom can profoundly influence the molecule's properties by altering the electronic distribution of the ring system. This modification can enhance binding affinity to the target kinase, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the overall physicochemical profile of the final drug candidate.
This guide provides an in-depth look at the properties, synthesis, and application of this key intermediate, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the intermediate's properties is critical for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 582313-57-3 | [5][6] |
| Molecular Formula | C₆H₃ClFN₃ | [6] |
| Molecular Weight | 171.56 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [8] |
| Solubility | Soluble in organic solvents like DMSO, DMF, ethanol; poorly soluble in water. | [7][8] |
| Storage Conditions | 2-8°C, store under an inert atmosphere. | [5] |
The primary mode of reactivity is the SNAr reaction at the C4 position. This reaction is the linchpin for coupling the pyrimidine core to the specific side chains that define the target kinase inhibitor.
Caption: General SNAr reaction scheme at the C4 position.
Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
The following protocol details the final, crucial chlorination step to generate the reactive intermediate from its hydroxyl precursor.
Objective: To convert 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Causality: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the reaction solvent. It efficiently replaces the hydroxyl group with a chlorine atom, transforming the relatively unreactive lactam form into the highly reactive chloro-pyrimidine needed for subsequent coupling reactions.
Materials:
-
4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine in phosphorus oxychloride. Rationale: Using POCl₃ in excess ensures the reaction goes to completion and provides the medium for the reaction.
-
Chlorination: Heat the mixture to 80-100°C and stir for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.[9]
-
Removal of Excess Reagent: After cooling the reaction mixture, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure. Rationale: This step is crucial for safety and to simplify the subsequent workup.
-
Quenching: Cool the residue to 0-10°C in an ice bath. Very slowly and cautiously, quench the reaction by adding it to a stirred vessel of ice water. (Caution: This is a highly exothermic reaction and must be done with extreme care in a well-ventilated fume hood). Rationale: The ice water hydrolyzes any remaining reactive phosphorus species.
-
Neutralization and Precipitation: Stir the aqueous mixture for 20-30 minutes. Adjust the pH to 9-10 by the slow addition of a concentrated sodium hydroxide solution while keeping the temperature low with an ice bath. The product will precipitate as a solid.[9]
-
Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9]
Caption: Workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway
The 7-deazapurine core is fundamental to numerous approved kinase inhibitors, most notably Janus Kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib.[1][10] These drugs are critical for treating autoimmune diseases such as rheumatoid arthritis.[11][12] The JAK-STAT signaling pathway is a primary target, as its dysregulation is implicated in a host of inflammatory responses.[13]
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Protocol 2: SNAr Coupling for Kinase Inhibitor Precursor Synthesis
This protocol details the coupling of the this compound intermediate with a model amine, a critical step in building the final kinase inhibitor.
Objective: To synthesize an N-substituted-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine via SNAr coupling.
Causality: The reaction requires a base to deprotonate the incoming amine nucleophile or to act as a scavenger for the HCl generated during the reaction. A high-boiling polar aprotic solvent is used to ensure the reactants are soluble and to allow for heating, which is necessary to overcome the activation energy of the aromatic substitution. Protection of the N7-pyrrole nitrogen (e.g., with a tosyl or SEM group) is often required to prevent it from competing as a nucleophile and to improve solubility, though for some substrates, the reaction can proceed without it.[12][14]
Materials:
-
This compound (or its N7-protected analog)
-
Desired amine side chain (e.g., (3R,4R)-4-methyl-3-(methylamino)piperidine analog for a Tofacitinib-like structure)[11]
-
Potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of the amine side chain in DMSO, add this compound and potassium carbonate. Rationale: K₂CO₃ is a mild, effective base for this transformation, neutralizing the HCl byproduct and driving the reaction forward.
-
Coupling Reaction: Heat the reaction mixture to 80-120°C. Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. The product often precipitates or can be extracted.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Rationale: Ethyl acetate is a suitable organic solvent to extract the desired product from the aqueous phase containing DMSO and inorganic salts.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to yield the pure coupled product. If an N7-protecting group was used, a subsequent deprotection step would be required.[14]
| Parameter | Recommended Conditions | Rationale |
| Solvent | DMSO, NMP, Acetonitrile | High-boiling polar aprotic solvents facilitate SNAr reactions. |
| Base | K₂CO₃, Cs₂CO₃, DBU, DIPEA | Choice depends on substrate basicity and reaction conditions. |
| Temperature | 80 - 140 °C | Thermal energy is required to drive the substitution reaction. |
| Stoichiometry | Amine (1.0-1.2 eq), Base (2.0-3.0 eq) | A slight excess of amine can ensure full consumption of the intermediate. |
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of sophisticated kinase inhibitors. Its activated 4-chloro position provides a reliable anchor point for SNAr coupling, while the 5-fluoro modification offers a powerful tool for fine-tuning the biological and pharmacological properties of the final active pharmaceutical ingredient. The protocols and principles outlined in this guide provide researchers with a solid foundation for leveraging this versatile building block in the quest for novel, targeted therapeutics.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. srinichem.com [srinichem.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. research.unl.pt [research.unl.pt]
- 12. innospk.com [innospk.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Tofacitinib [cjph.com.cn]
The Strategic Role of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine in the Synthesis of Next-Generation JAK Inhibitors: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the application of substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffolds in the synthesis of Janus Kinase (JAK) inhibitors. While direct, publicly available synthetic routes for marketed JAK inhibitors explicitly detailing the use of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine are not extensively documented in peer-reviewed literature, this guide will use the synthesis of the highly selective JAK1 inhibitor, Abrocitinib (PF-04965842) , as a primary, illustrative example. Abrocitinib's synthesis relies on the closely related and well-documented intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This document will elucidate the critical nucleophilic aromatic substitution (SNAr) reaction, provide detailed experimental protocols, and discuss the causality behind strategic synthetic choices. Furthermore, a dedicated section will explore the synthesis of the 5-fluoro analogue and the potential mechanistic and therapeutic advantages conferred by fluorine substitution on the pyrrolo[2,3-d]pyrimidine core, grounding these insights in established principles of medicinal chemistry and structure-activity relationship (SAR) studies.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in JAK Inhibition
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are central to signal transduction for numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune regulation, inflammation, and hematopoiesis.[1] Its dysregulation is a key factor in the pathophysiology of various autoimmune diseases, including rheumatoid arthritis and atopic dermatitis.[2][3]
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analogue, has emerged as a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors.[4] Its structure mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of the kinase ATP-binding site. The strategic placement of a chlorine atom at the C4 position renders the scaffold susceptible to nucleophilic aromatic substitution (SNAr), providing a robust and versatile handle for introducing complex side chains that dictate the inhibitor's potency and selectivity.[5]
The JAK-STAT Signaling Pathway: A Therapeutic Target
The inhibitory action of drugs like Abrocitinib occurs within the JAK-STAT signaling pathway. The diagram below illustrates this crucial cellular mechanism.
Figure 1: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Synthesis of Abrocitinib: A Case Study
The synthesis of Abrocitinib (N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide) provides an excellent protocol for understanding the application of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The key transformation is the coupling of this heterocyclic core with the cis-cyclobutylamine side chain.[1][6]
Overall Synthetic Workflow
The retrosynthetic analysis of Abrocitinib identifies two primary building blocks: the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and the N-(cis-3-(methylamino)cyclobutyl)propane-1-sulfonamide side chain.
Figure 2: Retrosynthetic analysis of Abrocitinib.
Detailed Protocol: SNAr Coupling Reaction
This protocol details the crucial step where the pyrrolopyrimidine core is joined with the amine side chain.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Table 1: Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.57 | 1.0 |
| N-(cis-3-(methylamino)cyclobutyl)propane-1-sulfonamide | 1622902-67-3 | 220.33 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - |
| Water | 7732-18-5 | 18.02 | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry, nitrogen-purged reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Reagent Addition: Add N-(cis-3-(methylamino)cyclobutyl)propane-1-sulfonamide (1.1 eq).
-
Solvent and Base: Add a mixture of isopropanol and water (e.g., 10 volumes), followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be isolated by filtration. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Wash the isolated solid with a suitable solvent (e.g., cold isopropanol or water) to remove excess reagents and salts.
-
Dry the product under vacuum at 40-50 °C to yield Abrocitinib as a solid.
-
Causality and Experimental Insights:
-
Choice of Base: DIPEA is a non-nucleophilic hindered base. Its role is to scavenge the HCl generated during the SNAr reaction, driving the equilibrium towards the product. Its non-nucleophilic nature prevents it from competing with the desired cyclobutylamine side chain in attacking the C4 position.
-
Solvent System: A protic solvent system like IPA/water is often used to ensure sufficient solubility of both the organic starting materials and the inorganic base/byproducts.
-
Temperature: Elevated temperatures are required to overcome the activation energy of the SNAr reaction on the electron-rich heterocyclic system.
The Fluorinated Analogue: this compound
While not used in Abrocitinib, the introduction of a fluorine atom at the C5 position of the pyrrolopyrimidine core is a recognized strategy in medicinal chemistry to modulate the properties of the final drug molecule.
Synthesis of the Fluorinated Intermediate
The synthesis of this compound is not as commonly documented as its non-fluorinated counterpart. However, plausible synthetic routes can be devised based on established heterocyclic chemistry principles, often starting from fluorinated pyrimidine precursors.
Figure 3: Conceptual workflow for the synthesis of the 5-fluoro intermediate.
Rationale for Fluorine Substitution: A Field-Proven Insight
The incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The rationale for using a 5-fluoro substituted core in a JAK inhibitor would be driven by several potential advantages:
-
Modulation of pKa: Fluorine is a highly electronegative atom. Its presence on the pyrrole ring can lower the pKa of the N7-H proton. This change in acidity can influence the molecule's binding affinity within the ATP pocket of the kinase, potentially altering hydrogen bonding interactions.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Improved Potency and Selectivity: The electronic perturbation caused by the fluorine atom can subtly alter the conformation of the inhibitor or its interaction with specific amino acid residues in the kinase domain. This can lead to improved binding affinity (potency) and, critically, enhanced selectivity for one JAK isoform over others (e.g., JAK1 over JAK2), which is a key goal in developing safer second-generation inhibitors.[7][8] For example, achieving selectivity of JAK1 over JAK2 is desirable to avoid the hematological side effects associated with JAK2 inhibition.[1]
Conclusion and Future Outlook
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a validated and indispensable intermediate in the synthesis of a clinically successful class of JAK inhibitors. The synthesis of Abrocitinib exemplifies a robust and scalable SNAr-based approach for its utilization. The strategic introduction of substituents, such as a fluorine atom at the C5 position, represents a key direction for the development of next-generation inhibitors. While detailed public data for the use of this compound is emerging, the principles of medicinal chemistry strongly suggest its potential for fine-tuning the pharmacological profile of novel JAK inhibitors, aiming for enhanced potency, superior isoform selectivity, and an improved safety profile. This guide provides researchers with both a validated protocol for a representative synthesis and the foundational knowledge to explore and optimize this promising chemical space.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2025008772A2 - Improved manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof - Google Patents [patents.google.com]
- 3. NO2022004I1 - abrocitinib, or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki coupling reactions with 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1] Its structural resemblance to the endogenous purine core allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases. The strategic introduction of substituents onto this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a highly valuable and versatile building block for this purpose. The chlorine atom at the C4-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom at the C5-position can enhance binding affinity and improve metabolic stability.
Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool for rapidly generating molecular diversity. This guide provides a comprehensive overview, detailed protocols, and optimization strategies for successfully employing the Suzuki-Miyaura coupling with this compound, aimed at researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) species, typically coordinated to phosphine ligands, inserting into the carbon-chlorine bond of the this compound. This step forms a square planar Pd(II) complex. The electron-deficient nature of the pyrimidine ring facilitates this step, though aryl chlorides are generally less reactive than the corresponding bromides or iodides.[6]
-
Transmetalation : This step involves the transfer of the organic group (R') from the boronic acid (or a boronate ester) to the Pd(II) center. A base is essential for this process; it activates the organoboron species to form a more nucleophilic "ate" complex (e.g., [R'B(OH)3]⁻), which then readily transfers its organic moiety to the palladium, displacing the halide ligand.[3][4]
-
Reductive Elimination : The final step involves the coupling of the two organic partners (the pyrrolopyrimidine and the R' group) attached to the palladium center. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂ adduct, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, balloon)
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction mixture should be stirred to form a suspension. Degassing of solvents is critical and can be achieved by sparging with an inert gas for 20-30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 eq) to the flask. A final flush with inert gas is recommended before heating.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical method is to take a small aliquot, dilute it with EtOAc, and spot it on a TLC plate against the starting material. The reaction is complete when the starting material is fully consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine product.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki couplings, especially with heteroaryl chlorides, often requires careful optimization.[7][8] The interplay between the catalyst, ligand, base, and solvent is critical for success.
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
Key Parameters to Consider:
-
Catalyst & Ligand: While PdCl₂(dppf) is a good starting point, chloro-heterocycles can be challenging substrates.[6] Highly active catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ often provide superior results, enabling lower catalyst loadings and temperatures.[9][10]
-
Base: The choice of base is critical. Inorganic carbonates like K₂CO₃ and Cs₂CO₃ are common. Cesium carbonate is more soluble in organic solvents and can be more effective for less reactive substrates. Stronger bases like K₃PO₄ are also frequently used and can be beneficial.[11]
-
Solvent: Aprotic solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene are often used, typically with water as a co-solvent to aid in dissolving the inorganic base. Anhydrous conditions using a non-aqueous base/solvent system may be necessary if the substrate is sensitive to hydrolysis.
-
Temperature: Reactions involving aryl chlorides generally require higher temperatures (80-120 °C) than those with bromides or iodides. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter times.[12][13]
Common Issues and Solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently reactive catalyst system.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a more active ligand (e.g., SPhos, XPhos) and Pd source (Pd₂(dba)₃).3. Increase the reaction temperature or use microwave heating. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Base-mediated degradation. | 1. Use a boronic pinacol ester instead of the acid.2. Use anhydrous conditions if possible.3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.2. Catalyst system promotes homocoupling. | 1. Ensure the reaction is thoroughly deoxygenated.2. Screen different palladium catalysts and ligands. |
| Dechlorination of Starting Material | 1. Certain catalyst/ligand combinations.2. Presence of hydride sources. | 1. Screen alternative ligands.2. Ensure solvents are pure and free from potential hydride contaminants. |
Data Summary: Representative Suzuki Coupling Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of related chloro-aza-heterocycles, providing a valuable reference for condition screening.
| Aryl/Heteroaryl Chloride | Boronic Acid/Ester | Catalyst / Ligand (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | (6-chloropyridin-3-yl)boronic acid | PdCl₂(dppf) (10%) | K₂CO₃ (3.0) | EtOH/H₂O (3:1) | 90 °C / 5 min | N/A | [14] |
| 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (6-chloropyridin-3-yl)boronic acid | PdCl₂(dppf) (10%) | K₂CO₃ (3.0) | EtOH/H₂O (4:1) | 90 °C / 10 min | N/A | [14] |
| 2-Amino-5-chloropyridine | 3-Thiophene boronic acid | Pd₂(dba)₃ / SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 °C / 12h | 95 | [9] |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 2-Thiophene boronic acid | Pd₂(dba)₃ / SPhos (2%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 °C / 12h | 84 | [9] |
| 3-Chloropyridine | N-Methyl-5-indole boronic acid | Pd(OAc)₂ / SPhos (1%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 °C / 12h | 77 | [9] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos (5%) | K₂CO₃ (3.0) | Dioxane | 110 °C (MW) / 40 min | 91 | [13] |
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine scaffold, is a privileged heterocyclic system deeply embedded in medicinal chemistry and drug development.[1] Its structural resemblance to purine allows it to function as a bioisostere, leading to a wide range of biological activities, including potent inhibition of various kinases. The targeted synthesis of substituted 7-deazapurine derivatives is therefore of paramount importance. Among the myriad of synthetic transformations, the construction of the C4-amino functionality is a critical step in the elaboration of this core structure.
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This methodology has revolutionized the synthesis of arylamines, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2] For electron-deficient and sterically hindered heterocyclic halides such as 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, the Buchwald-Hartwig amination provides a reliable and efficient pathway to introduce a diverse array of amine functionalities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that influence reaction outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[5][6] The reactivity of the aryl halide generally follows the trend I > Br > Cl, making the activation of aryl chlorides a more challenging transformation.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[6]
A visual representation of this catalytic cycle is provided below:
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Their Impact
The success of the Buchwald-Hartwig amination of this compound is contingent on the careful selection of several key parameters. The electron-deficient nature of the pyrrolo[2,3-d]pyrimidine ring and the presence of the fluorine substituent can influence the reactivity of the C4-chloro group.
| Parameter | Influence on Reaction | Recommendations and Rationale |
| Palladium Precatalyst | The choice of palladium source is crucial for initiating the catalytic cycle. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are commonly used and effective precatalysts.[4] Pd(II) sources require in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine itself.[3] |
| Phosphine Ligand | The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[7] | For challenging substrates like heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally preferred.[8][9] Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility.[7][10] The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.[2] |
| Base | The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and substrate compatibility.[11][12][13] | Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures.[4][11] |
| Solvent | The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalyst. | Anhydrous, aprotic solvents are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[4][14] Toluene is often a good starting point due to its high boiling point, which allows for a wider range of reaction temperatures.[11] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[4] |
| Temperature | The reaction temperature affects the rate of all steps in the catalytic cycle. | Typical reaction temperatures range from 80 to 110 °C.[4] For less reactive aryl chlorides, higher temperatures may be necessary to facilitate the initial oxidative addition step. |
| Inert Atmosphere | The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. | All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.[10] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a detailed, step-by-step methodology for the amination of this compound with a generic primary or secondary amine. Note: This is a general guideline, and optimization of reaction conditions may be necessary for specific amine coupling partners.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or SPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
-
Magnetic stir bar
Reaction Setup Workflow
Figure 2: Workflow for the Buchwald-Hartwig amination reaction setup.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), phosphine ligand (e.g., 0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times. This is a critical step to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere. Use fresh, high-purity reagents. |
| Inappropriate ligand | Screen other bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos). | |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of side products | Decomposition of starting material or product | If using a strong base like NaOtBu, consider switching to a milder base such as Cs₂CO₃ or K₃PO₄.[11] |
| Hydrodehalogenation (replacement of Cl with H) | This can be a competing pathway. Optimizing the ligand-to-palladium ratio or switching to a different ligand may suppress this side reaction. | |
| Poor solubility of reagents | Inappropriate solvent | Consider a different anhydrous, aprotic solvent like 1,4-dioxane or THF. A co-solvent system may also be beneficial. |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of C4-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can achieve high yields of the desired products. The protocols and insights provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of novel 7-deazapurine-based compounds for drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Discovery: A Technical Guide
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold in Virology
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, represents a "privileged" structure in medicinal chemistry. Its resemblance to the endogenous purine nucleobases allows molecules incorporating this scaffold to interact with a wide array of biological targets, including viral enzymes and cellular kinases that are crucial for viral replication. The strategic introduction of specific substituents onto this core structure can modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable derivative, 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, and its application as a key intermediate in the discovery and development of novel antiviral agents.
The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce a variety of side chains, thereby facilitating the exploration of the chemical space around the core scaffold. The fluorine atom at the 5-position, while seemingly a subtle modification, can have profound effects on the biological activity and metabolic stability of the resulting compounds. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing binding affinities with target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that might otherwise inactivate the drug, leading to an improved pharmacokinetic profile.
This technical guide will provide an in-depth exploration of the application of this compound in antiviral drug discovery, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors that have demonstrated potent antiviral activity. We will delve into the rationale behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and present visual workflows to aid in the practical application of this knowledge.
Application Notes: Leveraging this compound in the Synthesis of Antiviral Agents
The primary application of this compound in antiviral drug discovery is as a foundational building block for the synthesis of a diverse range of bioactive molecules. Its utility is particularly prominent in the development of kinase inhibitors, which have emerged as a promising class of indirect-acting antiviral agents.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors with Antiviral Activity
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of these pathways is implicated in a variety of inflammatory diseases and cancers. More recently, it has become evident that many viruses hijack these cellular signaling pathways to facilitate their own replication and evade the host immune response. Therefore, inhibiting JAKs can disrupt the viral life cycle and modulate the inflammatory response associated with viral infections.
Tofacitinib, a clinically approved JAK inhibitor for the treatment of rheumatoid arthritis, has also demonstrated antiviral activity. While the commercial synthesis of Tofacitinib utilizes the non-fluorinated 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the synthetic principles are directly applicable to its 5-fluoro counterpart for the development of next-generation antiviral JAK inhibitors. The 5-fluoro substitution is a strategic modification aimed at improving the drug-like properties of the molecule.
The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitably functionalized amine. The electron-withdrawing nature of the pyrimidine ring and the halogen substituents facilitate this reaction.
Experimental Protocols
Protocol 1: Synthesis of a 5-Fluoro-pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor Intermediate
This protocol outlines the key coupling reaction between this compound and a chiral piperidine derivative, a common strategy in the synthesis of JAK inhibitors.
Materials:
-
This compound
-
(3R,4R)-4-methyl-3-(methylamino)piperidine derivative (or other suitable amine)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the (3R,4R)-4-methyl-3-(methylamino)piperidine derivative (1.1 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired coupled product.
Causality behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of the desired product in high purity.
Protocol 2: Antiviral Activity Evaluation using a Plaque Reduction Assay
The plaque reduction assay is a gold standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Virus stock of known titer
-
Test compound (synthesized 5-fluoro-pyrrolo[2,3-d]pyrimidine derivative)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (for cell fixation)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an overlay medium containing agarose or methylcellulose to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with formalin and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Test compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or a luciferase-based assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Add a pre-determined amount of virus that causes significant CPE within 2-4 days. Include virus control and cell control wells.
-
Incubation: Incubate the plate at 37°C until CPE is evident in the virus control wells.
-
Viability Assessment: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The EC50 (50% effective concentration) is the concentration of the compound that protects 50% of the cells from virus-induced death.
Visualization of Workflows and Pathways
General Synthetic Workflow
Application Notes and Protocols for the Purification of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Introduction
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors used in targeted cancer therapies. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts. This guide provides a detailed overview of the principles and practical protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through in-process controls.
Physicochemical Properties and Their Impact on Purification
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The presence of the fluorine atom and the pyrrolo[2,3-d]pyrimidine core imparts specific characteristics that must be considered.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₆H₃ClFN₃ | - |
| Molecular Weight | 171.56 g/mol [1] | Influences diffusion rates and behavior in size-exclusion chromatography. |
| Appearance | Typically a light-colored to off-white crystalline solid.[2] | Visual inspection can be a preliminary indicator of purity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol.[2] The fluorine substituent may decrease solubility in hydrocarbon solvents and increase it in more polar or fluorinated solvents. | Guides the selection of solvents for extraction, recrystallization, and chromatography. |
| Stability | Sensitive to strong acids, bases, and prolonged exposure to moisture.[2] | Workup and purification conditions should be neutral or weakly acidic/basic to prevent hydrolysis of the chloro group. Anhydrous conditions are often preferred. |
The introduction of a fluorine atom can significantly alter a molecule's properties compared to its non-fluorinated analog.[3] Fluorine's high electronegativity can affect the electron distribution in the aromatic system, potentially influencing intermolecular interactions and, consequently, solubility and chromatographic behavior.[4][5] Highly fluorinated compounds can be both hydrophobic and lipophobic, a property that can be exploited in purification.[6]
Purification Strategy Overview
A multi-step purification strategy is often employed to achieve high purity of this compound. The general workflow involves an initial workup to remove bulk impurities, followed by one or more chromatographic and/or recrystallization steps.
Caption: General purification workflow for this compound.
Detailed Protocols
Part 1: Aqueous Workup - Post-Synthesis Quenching and Extraction
Causality: The synthesis of this compound often involves reagents like phosphorus oxychloride (POCl₃), which must be carefully quenched to prevent exothermic reactions and hydrolysis of the product. The workup aims to neutralize the reaction mixture and extract the product into an organic solvent, leaving behind inorganic salts and other aqueous-soluble impurities.
Protocol:
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This is critical to control the exothermicity of the subsequent quenching step.
-
Quenching: Slowly and carefully add the cooled reaction mixture to a vigorously stirred beaker of crushed ice or a mixture of ice and water. This "reverse quench" helps to dissipate heat effectively.
-
Neutralization: Once the quenching is complete, neutralize the acidic aqueous mixture to a pH of 7-8. Use a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like NaOH, which can promote the hydrolysis of the 4-chloro group.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Part 2: Purification by Column Chromatography
Causality: Column chromatography is a powerful technique for separating the target compound from closely related impurities, such as unreacted starting materials or side products. The choice of stationary and mobile phases is crucial for achieving good separation. For this compound, standard silica gel is often effective. The fluorine atom can increase the compound's polarity, which may require a more polar mobile phase for elution compared to its non-fluorinated analog.
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel (200-300 mesh) in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. A common starting gradient is 10% to 50% ethyl acetate in heptane.
-
Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the elution of the product using TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure to yield the purified product.
Troubleshooting Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC. A less polar system will increase retention, while a more polar system will decrease it. |
| Tailing of Spots | The compound is interacting too strongly with the silica gel (e.g., due to basic nitrogen atoms). | Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to mask the acidic sites on the silica. |
| Product Co-elutes with Impurity | Impurity has a very similar polarity. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. |
Part 3: Purification by Recrystallization
Causality: Recrystallization is an effective technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For the non-fluorinated analog, toluene or an ethanol/water mixture are effective.[7] For the fluorinated compound, these are good starting points, but other solvents like isopropanol, acetonitrile, or mixtures thereof should also be screened.
-
Dissolution: Place the crude or partially purified solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Recrystallization Solvent Screening:
| Solvent | Rationale |
| Toluene | A good starting point based on the non-fluorinated analog.[8] |
| Ethanol/Water | A polar protic solvent system that can be finely tuned by adjusting the water content. |
| Isopropanol | Similar properties to ethanol but with a higher boiling point. |
| Acetonitrile | A polar aprotic solvent that can offer different selectivity. |
| Ethyl Acetate/Heptane | A solvent/anti-solvent system that can be effective for inducing crystallization. |
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice. Purity is typically reported as area percent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with different chemical shifts. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Diagram of Purification Logic
Caption: Logical flow of the purification strategy for this compound.
Conclusion
The successful purification of this compound to a high degree of purity is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the physicochemical properties of the molecule and applying a systematic approach that combines aqueous workup, column chromatography, and recrystallization, researchers can consistently obtain material of the required quality. The protocols and insights provided in this guide are intended to serve as a strong foundation for developing and optimizing purification strategies for this valuable synthetic intermediate.
References
- 1. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving yield, purity, and overall success.
The 7-deazapurine scaffold, particularly the pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the molecule, making this compound a highly valuable, albeit challenging, synthetic intermediate.
This guide is structured around a plausible and efficient synthetic pathway, addressing potential issues at each critical step.
Proposed Synthetic Pathway
A common and effective strategy for constructing the pyrrolo[2,3-d]pyrimidine skeleton involves a convergent synthesis starting from a pre-functionalized pyrimidine ring. For our target molecule, a logical approach begins with 4,6-dichloro-5-fluoropyrimidine, followed by the introduction of a C2-N unit and subsequent intramolecular cyclization to form the pyrrole ring.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on methodologies reported for analogous non-fluorinated systems.[3][4] Optimization will be necessary for the specific substrate.
Step 1: Synthesis of N-(4-chloro-5-fluoro-pyrimidin-6-yl)aminoacetaldehyde diethyl acetal (Intermediate A)
-
Reaction Setup: To a dry, inert-atmosphere flask, add 4,6-dichloro-5-fluoropyrimidine (1.0 eq.).[5]
-
Solvent & Base: Add an appropriate solvent (e.g., ethanol or acetonitrile, ~5-10 mL per mmol of starting material) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Nucleophile Addition: Cool the mixture to 0 °C. Slowly add aminoacetaldehyde diethyl acetal (1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude intermediate, which may be used directly in the next step or purified by column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dioxane, toluene, or a mixture containing an aqueous acid).
-
Cyclization: Add a strong acid (e.g., concentrated HCl, H₂SO₄, or polyphosphoric acid) and heat the mixture to reflux (typically 80-110 °C) for 2-8 hours. The acid catalyzes both the deprotection of the acetal to the aldehyde and the subsequent intramolecular cyclization.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it onto crushed ice and neutralize to pH 7-8 with a cold aqueous base solution (e.g., saturated NaHCO₃ or dilute NH₄OH).
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction in Step 1 (SNAr)
-
Question: My TLC/LC-MS analysis shows significant unreacted 4,6-dichloro-5-fluoropyrimidine and multiple product spots. What's going wrong?
-
Answer: This is a common challenge related to the reactivity of the starting material. 4,6-dichloro-5-fluoropyrimidine has two reactive chlorine atoms. While the C4 and C6 positions are electronically similar, their reactivity can be influenced by the reaction conditions, leading to a mixture of mono- and di-substituted products, or a sluggish reaction.
-
Causality & Explanation: The fluorine atom at C5 is strongly electron-withdrawing, which activates both C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).[6] In SNAr reactions involving halogens, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, often making fluorinated aromatics more reactive than their chlorinated or brominated counterparts.[7][8] However, achieving selective mono-substitution can be difficult.
-
Recommended Solutions:
-
Control Stoichiometry: Use only a slight excess of the amine nucleophile (1.05-1.1 equivalents) to disfavor di-substitution.
-
Temperature Control: Start the reaction at a low temperature (0 °C) and allow it to warm slowly. This can improve selectivity for the mono-substituted product.
-
Choice of Base: A bulky, non-nucleophilic base like DIPEA is often preferred to scavenge the generated HCl without competing in the substitution reaction. Inorganic bases like K₂CO₃ in a polar aprotic solvent (e.g., acetonitrile) can also be effective.
-
Solvent Effects: The choice of solvent can influence reactivity. Polar aprotic solvents (DMF, CH₃CN) often accelerate SNAr reactions compared to protic solvents (EtOH).
-
-
| Parameter | Recommendation | Rationale |
| Nucleophile Stoichiometry | 1.05 - 1.1 eq. | Minimizes formation of the di-substituted byproduct. |
| Temperature | Start at 0 °C, then warm | Enhances selectivity for mono-substitution. |
| Base | DIPEA or K₂CO₃ | Prevents side reactions and effectively neutralizes HCl. |
| Solvent | Acetonitrile, THF, or Ethanol | Polar solvents stabilize intermediates and facilitate the reaction. |
Issue 2: Inefficient Cyclization or Product Degradation in Step 2
-
Question: The cyclization step is very slow, or I am observing the formation of a significant amount of tar-like material and low yield of the desired product. Why is this happening?
-
Answer: The acid-catalyzed cyclization involves the in-situ formation of a reactive aldehyde and an intramolecular electrophilic attack on the pyrimidine ring, followed by aromatization. This process can be sensitive to acid strength, temperature, and water content.
-
Causality & Explanation: The intermediate aldehyde can be unstable under harsh acidic conditions and high temperatures, leading to polymerization or other decomposition pathways. Furthermore, the final product, this compound, contains an electron-deficient pyrimidine ring, and the 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy analogue, especially in the presence of water at high temperatures.
-
Recommended Solutions:
-
Acid Catalyst: Experiment with different acid catalysts. While strong mineral acids (HCl, H₂SO₄) are common, polyphosphoric acid (PPA) can be an effective dehydrating and cyclizing agent. Lewis acids could also be explored.
-
Temperature Management: Use the minimum temperature required to drive the reaction to completion. Monitor closely to avoid prolonged heating once the reaction is finished.
-
Anhydrous Conditions: While the deprotection of the acetal requires water, excess water can promote hydrolysis of the product's 4-chloro group. Using a slight excess of a strong acid in an organic solvent like dioxane can provide a controlled source of protons.
-
Stepwise Approach: Consider a two-step procedure. First, hydrolyze the acetal under milder acidic conditions to isolate the aldehyde. Then, subject the purified aldehyde to cyclization conditions. This can improve the overall yield by avoiding decomposition of the starting material under harsh cyclization conditions.
-
-
Issue 3: Product Hydrolysis During Workup and Purification
-
Question: I see a clean conversion to my product by LC-MS in the crude reaction mixture, but after workup and column chromatography, I isolate mainly the 4-hydroxy-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. What can I do to prevent this?
-
Answer: This is a classic problem for 4-chloropyrrolopyrimidines. The 4-chloro group is a good leaving group and is readily displaced by water (hydrolysis), especially when the pH is not controlled or when using protic solvents like methanol during chromatography.
-
Causality & Explanation: The electron-withdrawing nature of the fused pyrrole ring and the pyrimidine nitrogens makes the C4 position highly electrophilic and thus susceptible to nucleophilic attack by water. This hydrolysis is accelerated by both acidic and basic conditions.
-
Recommended Solutions:
-
Careful Neutralization: During workup, neutralize the acidic reaction mixture by pouring it into a cold (0 °C), vigorously stirred solution of a weak base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH and maintain a final pH between 6 and 7.
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of Celite and silica gel and washing with a non-polar solvent.
-
Purification Strategy:
-
Chromatography: Use a non-protic solvent system for column chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate). Avoid using methanol as it can act as a nucleophile.
-
Recrystallization: This is often the best method to obtain high-purity material without hydrolysis. Suitable solvents include toluene, ethyl acetate, or acetonitrile.
-
-
-
Caption: A troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
-
Q1: How does the 5-fluoro substituent impact the synthesis compared to the non-fluorinated analogue?
-
A1: The fluorine atom has a significant electronic impact. Its strong inductive electron-withdrawing effect activates the pyrimidine ring, making it more susceptible to nucleophilic attack.[6] This means the initial SNAr reaction (Step 1) may proceed faster or under milder conditions than its non-fluorinated counterpart. However, this increased reactivity can also make the final product's 4-chloro group more prone to hydrolysis. You may need to adjust conditions accordingly, for example, by using lower temperatures.
-
-
Q2: Are there alternative routes to synthesize the pyrrolo[2,3-d]pyrimidine core?
-
A2: Yes, several methods have been reported for the synthesis of this ring system.[9][10][11] One common alternative starts with a substituted 6-aminopyrimidine which is then cyclized with a chloroacetaldehyde equivalent.[12] Another powerful method is the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by a copper-catalyzed cyclization.[13][14] The choice of route often depends on the availability of starting materials and the desired substitution pattern.
-
-
Q3: Is it necessary to protect the pyrrole nitrogen?
-
A3: For many subsequent reactions, such as lithiation or cross-coupling, protection of the pyrrole N-H is essential. Common protecting groups include tosyl (Ts) or (2-trimethylsilyl)ethoxymethyl (SEM). If protection is needed, it is typically done after the successful synthesis of the this compound core. The choice of protecting group should be guided by its stability to downstream reaction conditions and the ease of its eventual removal.
-
-
Q4: What are the critical safety precautions for this synthesis?
-
A4: Many reagents used in this synthesis require careful handling. 4,6-dichloro-5-fluoropyrimidine is corrosive and a lachrymator.[5] Strong acids like PPA and strong bases must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Always quench reactions carefully, especially when adding acidic mixtures to aqueous bases, as this can be highly exothermic.
-
References
- 1. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 2. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | FD11921 [biosynth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common purification challenges.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a crystalline solid. Its purification is influenced by its limited solubility in water and good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A critical aspect of its chemistry is the reactivity of the 4-chloro substituent, which is susceptible to nucleophilic substitution, particularly hydrolysis. This instability in the presence of moisture, strong acids, or bases is a primary consideration during workup and purification.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Hydrolysis product: 4-hydroxy-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a very common impurity formed by the hydrolysis of the 4-chloro group during aqueous workup or prolonged exposure to moisture.[2]
-
Over-chlorination/side-reaction products: Depending on the chlorinating agent and reaction conditions, impurities from reactions at other positions on the pyrrolopyrimidine ring may be present.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly employed purification techniques are:
-
Recrystallization: This is often the first method to try for removing minor impurities, especially if the crude product is a solid.
-
Silica Gel Chromatography: This is a more powerful technique for separating complex mixtures and purifying compounds with closely related impurities.
Q3: My NMR spectrum shows the disappearance of the chloro-substituent and the appearance of a broad peak. What is happening?
A3: This is a strong indication of hydrolysis. The chloro group has been replaced by a hydroxyl group, forming 4-hydroxy-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. The broad peak is likely the N-H or O-H proton. To confirm, you can perform a D₂O exchange experiment, where the broad peak should disappear.
Q4: Can I use reverse-phase chromatography for purification?
A4: While standard C18 columns can be used, specialized fluorinated HPLC phases may offer enhanced selectivity for fluorinated compounds.[1][3][4] These phases can provide different retention mechanisms beyond simple hydrophobicity, which can be advantageous for separating closely related fluorinated impurities.[1][5]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solutions |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. | - Solvent Screening: Test a range of solvents and solvent mixtures. Good solvent systems often involve a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices for similar compounds include toluene or ethanol/water mixtures.[2] For fluorinated compounds, consider solvents like hexanes, ethyl acetate, or mixtures thereof. - Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm to redissolve and then allow to cool slowly.[6] - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product "oils out" during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. Impurities are depressing the melting point. | - Lower the Crystallization Temperature: After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Use a Lower-Boiling Solvent System: Select a solvent or solvent mixture with a lower boiling point. - Seed the Solution: Add a small crystal of pure product to induce crystallization. |
| Poor separation on silica gel chromatography | Incorrect mobile phase polarity. Co-elution of impurities. | - Optimize Mobile Phase: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A typical starting point could be 9:1 hexanes/ethyl acetate, moving towards higher concentrations of ethyl acetate. For more polar impurities, a gradient elution incorporating a small amount of methanol in dichloromethane might be effective. - TLC Analysis: Before running the column, perform thorough TLC analysis with various solvent systems to identify the optimal mobile phase for separation. - Consider Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer different selectivity compared to standard silica gel.[5] |
| Product degradation on silica gel column | The compound is sensitive to the acidic nature of silica gel, leading to hydrolysis of the chloro group. | - Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the mobile phase) to neutralize acidic sites. - Work Quickly: Do not let the compound sit on the column for an extended period. - Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic). |
| Pure fractions after chromatography become impure upon solvent removal | The compound is thermally unstable and degrades upon heating during solvent evaporation. | - Use a Rotovap at Low Temperature: Remove the solvent under reduced pressure at a low temperature (e.g., <30°C). - Avoid Over-Drying: Do not leave the purified product on the rotovap for an extended period after the solvent has been removed. |
IV. Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is likely too good of a solvent. If it doesn't dissolve at room temperature, heat the test tube. If it dissolves when hot and recrystallizes upon cooling, you have found a good candidate solvent. Test solvents such as toluene, ethyl acetate, hexanes, and mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Protocol 2: Silica Gel Flash Chromatography
This protocol is a starting point for purification by flash chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
V. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification of this compound.
VI. References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: --INVALID-LINK--
-
Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401-405. Available at: --INVALID-LINK--
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Request PDF. Available at: --INVALID-LINK--
-
Working with fluorinated silica phases. SiliCycle. Available at: --INVALID-LINK--
-
Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. Available at: --INVALID-LINK--
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: --INVALID-LINK--
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your research.
The 7-deazapurine scaffold is a privileged core in medicinal chemistry, and the introduction of substituents at the C4 position via cross-coupling is a key strategy in the development of novel therapeutics, including kinase inhibitors.[1][2] The this compound presents unique challenges due to its electronic properties and potential for catalyst inhibition. This guide will help you troubleshoot and optimize your reactions for success.
Section 1: General Troubleshooting Guide (FAQs)
This section addresses common issues encountered during cross-coupling reactions with the this compound substrate.
Q1: My reaction is showing low or no conversion. What are the most common culprits?
A1: Low reactivity with this substrate often stems from catalyst deactivation or suboptimal reaction conditions. The primary issues to investigate are:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring, particularly N1 and N3, can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3] This is a frequent cause of catalyst "death" in reactions with N-heterocycles.
-
Suboptimal Ligand/Catalyst Choice: The electronic nature of the this compound (electron-deficient) requires a judicious choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote efficient oxidative addition and stabilize the active Pd(0) species.[4]
-
Inadequate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[5] An inappropriate base (too weak, poor solubility) can stall the reaction.
-
Reagent Quality and Purity: Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure. Boronic acids can dehydrate to form unreactive boroxines, and amines can contain impurities. Solvents must be anhydrous and reactions should be run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation.
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. The primary causes and solutions are:
-
Source of Hydride: The hydride source can be trace water, the amine coupling partner (in Buchwald-Hartwig), or even the solvent. Ensure all reagents and solvents are scrupulously dry.[4]
-
Reaction Conditions: This side reaction can sometimes be favored at higher temperatures. Consider running the reaction at the lowest effective temperature.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. For instance, in Buchwald-Hartwig aminations, screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary.[4]
-
Ligand Choice: In some cases, the ligand can influence the relative rates of reductive elimination (desired product) versus competing pathways.
Q3: My reaction mixture is turning black. What does this signify and how can I prevent it?
A3: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) catalyst has agglomerated into inactive, bulk palladium metal. To prevent this:
-
Stabilize the Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with the palladium center, preventing aggregation.[4]
-
Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Use a Precatalyst: Pre-formed palladium-ligand complexes (precatalysts) often provide more reproducible results and can be more stable than generating the active catalyst in situ.
Q4: How does the fluorine substituent at the 5-position affect reactivity?
A4: The fluorine atom at the C5 position has a significant electronic impact. As a strongly electron-withdrawing group, it further decreases the electron density of the pyrimidine ring. This generally makes the C4 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[6] While this can be beneficial for the initial step of the catalytic cycle, C-F bonds themselves can be challenging to work with. Although the C-Cl bond is expected to be significantly more reactive than the C-F bond in palladium catalysis, care must be taken with very harsh reaction conditions which could potentially lead to C-F activation.[7]
Section 2: Specific Cross-Coupling Protocols & Troubleshooting
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the this compound, it allows for the introduction of various aryl and heteroaryl groups.
FAQs for Suzuki-Miyaura Coupling
-
Q: Which boronic acid derivative should I use: the acid or a pinacol ester?
-
A: While boronic acids are common, they can be prone to decomposition (protodeboronation or formation of boroxines). Boronic pinacol esters are often more stable, easier to purify, and can provide more reproducible results.[4]
-
-
Q: What are the optimal catalyst/ligand systems for this coupling?
-
A: For challenging heteroaryl chlorides, systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or integrated precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) are excellent starting points. Pd(dppf)Cl₂ is also a reliable catalyst for many Suzuki reactions.[8]
-
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Boronic Acid/Ester | Aryl/Heteroaryl boronic acid or pinacol ester | 1.2 - 1.5 equiv. |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%) | Common Pd(0) and Pd(II) precatalysts. |
| Ligand | SPhos (6 mol%) or XPhos (6 mol%) | Bulky, electron-rich ligands to promote oxidative addition and stabilize the catalyst. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | Strong inorganic bases are effective and generally well-tolerated. K₃PO₄ is often superior for heteroaryl couplings. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A protic co-solvent is often required to solubilize the base and facilitate transmetalation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and reagents. |
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 6 mol%) in the degassed organic solvent (e.g., 1,4-dioxane).
-
Add the catalyst solution to the reaction vial, followed by degassed water.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9]
FAQs for Buchwald-Hartwig Amination
-
Q: My amine is not coupling, or the reaction is very sluggish. What should I try?
-
A: This is a common issue. Consider the following:
-
Ligand Choice: This is critical. For challenging aminations, ligands like BrettPhos, RuPhos, or XPhos are specifically designed to facilitate the coupling of a wide range of amines.[4]
-
Base Strength: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are standard choices. The pKa of your amine will influence the choice of base.
-
Precatalyst: Using a well-defined palladium precatalyst (e.g., BrettPhos Pd G3) can lead to more reproducible and higher yields compared to generating the catalyst in situ.[4]
-
-
-
Q: How do I choose the right base for my specific amine?
-
A: The base must be strong enough to deprotonate the amine (or the resulting palladium-amine complex) to facilitate reductive elimination. For primary alkylamines and anilines, NaOtBu is often effective. For less acidic secondary amines, a stronger base like LHMDS may be required.
-
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Amine | Primary or secondary amine | 1.1 - 1.5 equiv. |
| Palladium Source | Pd₂(dba)₃ (2.0 mol%) or Pd(OAc)₂ (2.0 mol%) | Standard precatalysts. |
| Ligand | BrettPhos (4.5 mol%) or RuPhos (4.5 mol%) | Highly effective ligands for a broad range of amines. |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equiv.) | Strong, non-nucleophilic bases are essential for C-N coupling. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents are required for these reactions. |
| Temperature | 80 - 110 °C | To ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for maintaining catalyst activity. |
-
To an oven-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2.0 mol%), the ligand (e.g., BrettPhos, 4.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.) and finally the this compound (1.0 equiv.).
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the synthesis of alkynylated pyrrolo[2,3-d]pyrimidines, valuable intermediates for further functionalization.
FAQs for Sonogashira Coupling
-
Q: Is a copper co-catalyst necessary?
-
A: The classic Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI). However, copper-free conditions have been developed to avoid issues with the homocoupling of the terminal alkyne (Glaser coupling). If you observe significant Glaser coupling, try a copper-free protocol.
-
-
Q: My reaction is failing. What are the key parameters to check?
-
A: The Sonogashira reaction is sensitive to oxygen, which promotes the undesired Glaser coupling. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial. The choice of amine base (e.g., Et₃N, DIPEA) is also important as it acts as both a base and a solvent in many cases.[10]
-
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | 1.0 equiv. |
| Alkyne | Terminal alkyne | 1.2 - 1.5 equiv. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A very common and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (3-10 mol%) | Activates the alkyne towards transmetalation. Can be omitted in "copper-free" protocols. |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Acts as both the base and often as a co-solvent. |
| Co-Solvent | THF or DMF (anhydrous) | To ensure solubility of the starting materials. |
| Temperature | Room Temperature to 60 °C | Often proceeds under mild conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent Glaser coupling. |
Section 3: Mechanistic Insights & Advanced Concepts
A fundamental understanding of the reaction mechanism is key to effective troubleshooting.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
The cycle involves three key steps: (1) Oxidative Addition of the aryl chloride to the active Pd(0) catalyst, (2) Transmetalation where the organic group from the coupling partner is transferred to the palladium center, and (3) Reductive Elimination where the new C-C or C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[5]
Caption: A logical workflow for troubleshooting common cross-coupling issues.
The Role of N-H Protection on the Pyrrole Ring
The pyrrole N-H is acidic and can potentially interfere with the reaction, especially with strongly basic conditions. While many couplings proceed on the unprotected core, protection of the N7 position with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can be beneficial.[11]
-
Benefits of Protection: Can improve solubility and prevent N-H related side reactions.
-
Drawbacks: Adds steps to the synthetic sequence (protection/deprotection). It has been noted that N-7 protection can sometimes decrease regioselectivity in di-halogenated systems.[12]
If you are experiencing persistent issues that cannot be solved by optimizing reaction conditions, a protection strategy may be worth investigating.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the N-alkylation of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during this critical synthetic transformation. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors used in oncology and inflammatory disease treatment.[1][2][3]
The N-alkylation of this nucleus is a key step for introducing side chains that modulate potency, selectivity, and pharmacokinetic properties. However, the reaction can be challenging, often plagued by issues of low yield, incomplete conversion, and poor regioselectivity between the N7 and N9 positions. This guide provides a structured approach to overcoming these obstacles.
Core Reaction & Mechanistic Considerations
The fundamental reaction involves the deprotonation of the pyrrole nitrogen (N7) followed by nucleophilic attack on an alkylating agent.
General Reaction Scheme:

The key to a successful reaction lies in controlling the deprotonation and subsequent SN2 reaction. The choice of base, solvent, and temperature profoundly influences the reaction's efficiency and selectivity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address the most common challenges encountered during the N-alkylation of this compound.
Issue 1: Low or No Product Yield with Significant Starting Material Recovery
Question: My reaction is not proceeding to completion, and I'm recovering most of my starting material. What are the likely causes and how can I improve the conversion?
Answer: This is a frequent issue that typically points to inefficient deprotonation of the pyrrole N-H or insufficient reactivity of the chosen alkylating agent.[4][5] The pyrrole proton of the 7-deazapurine scaffold is weakly acidic, and achieving complete deprotonation is essential for the reaction to proceed.
Troubleshooting Steps:
-
Evaluate the Base: The strength of the base is paramount. For this substrate, a strong base is often required to ensure complete formation of the nucleophilic anion.
-
Strong Bases: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the pyrrole, driving the equilibrium towards the alkylated product.[4][6] It is typically used in anhydrous polar aprotic solvents like DMF or THF.[4][7]
-
Weaker Bases: Carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially with more reactive alkylating agents (e.g., benzyl bromides or alkyl iodides).[4] Cs₂CO₃ is often superior due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the resulting anion.[4]
-
Actionable Advice: If using K₂CO₃ with a less reactive alkyl halide (like an alkyl chloride) and seeing low conversion, switch to NaH or Cs₂CO₃. Ensure the reaction is conducted under strictly anhydrous conditions, as moisture will quench strong bases like NaH.[7]
-
-
Assess the Alkylating Agent: The nature of the leaving group on your electrophile is critical.
-
Reactivity Order: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[4] If you are struggling with an alkyl chloride, converting it to the corresponding bromide or iodide can dramatically increase the reaction rate.
-
In Situ Iodide Catalysis: A common strategy to improve the reactivity of an alkyl chloride or bromide is to add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, generating the more reactive alkyl iodide in the reaction mixture.[8]
-
-
Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[5]
-
Systematic Approach: If your reaction is sluggish at room temperature, try incrementally increasing the temperature to 50 °C, 80 °C, or higher, while monitoring the reaction progress by TLC or LC-MS.
-
Caution: Be aware that excessive temperatures can lead to decomposition of the starting material or product, or promote side reactions.[5][9]
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low N-alkylation yield.
Issue 2: Formation of Regioisomers (N7 vs. N9 Alkylation)
Question: I am getting a mixture of N7 and N9 alkylated products. How can I improve the regioselectivity for the desired N7 isomer?
Answer: Regioselectivity is a known challenge in the alkylation of 7-deazapurines. The desired N7 position is part of the five-membered pyrrole ring, while the N9 position is in the six-membered pyrimidine ring. The relative nucleophilicity of these nitrogens can be influenced by steric and electronic factors, which can be modulated by the reaction conditions.
Strategies to Enhance N7 Selectivity:
-
Choice of Base and Solvent System: This is the most critical factor. The counter-ion of the base can influence the site of alkylation.
-
Sodium Hydride (NaH) in DMF: This combination often favors N7 alkylation. The sodium cation coordinates with the pyrimidine ring nitrogens, potentially increasing the steric hindrance around N9 and directing the alkylating agent to the more accessible N7 anion.
-
Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile: This system can sometimes lead to mixtures or favor N9 alkylation, depending on the substrate and electrophile.
-
-
Steric Hindrance:
-
Alkylating Agent: Using a bulkier alkylating agent can favor reaction at the less sterically hindered N7 position.
-
Protecting Groups: While more synthetically intensive, transient protection of the N9 position could be a viable strategy, though it is less common for this specific scaffold.
-
Data Summary: Base and Solvent Effects on Regioselectivity
| Base | Solvent | Typical Outcome on 7-Deazapurines | Rationale |
| NaH | DMF, THF | Generally favors N7-alkylation | Strong, irreversible deprotonation. Na⁺ coordination may block N9.[6] |
| K₂CO₃ | Acetonitrile | Can give mixtures of N7/N9 | Weaker base, reaction may be under thermodynamic or kinetic control. |
| Cs₂CO₃ | DMF, MeCN | Often high-yielding, selectivity varies | Highly effective base, but the large Cs⁺ ion may have a different coordinating effect.[4] |
| KOH | DMSO | Can give mixtures | Strong base, but the presence of water (if not powdered KOH) can be an issue. |
Issue 3: Product Decomposition or Side Product Formation
Question: My reaction turns dark, and I see multiple spots on my TLC plate, indicating decomposition or side reactions. What's going wrong?
Answer: Decomposition is often a result of conditions that are too harsh, particularly excessive heat or highly reactive reagents. The this compound core is sensitive, especially the 4-chloro substituent, which can be susceptible to hydrolysis or other nucleophilic displacements.[10]
Mitigation Strategies:
-
Temperature Control: Do not overheat the reaction. If a higher temperature is needed for conversion, increase it gradually and monitor for the appearance of impurities.[9] A temperature screen is highly recommended.
-
Careful Reagent Addition: If the reaction is highly exothermic (e.g., after adding the alkylating agent), consider adding the reagent dropwise at a lower temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to the desired temperature.[4]
-
Inert Atmosphere: For sensitive reactions, especially those using strong, air-sensitive bases like NaH, always work under an inert atmosphere (Nitrogen or Argon) to prevent side reactions caused by oxygen or moisture.[7]
-
Workup Procedure: The 4-chloro group can be hydrolyzed back to a hydroxyl group during an aqueous workup, especially under acidic or basic conditions.[10] After the reaction is complete, quench carefully (e.g., with saturated NH₄Cl) and neutralize the solution to a pH of 7-8 before extraction.
Experimental Protocol Example: N7-alkylation using NaH/DMF
This protocol provides a robust starting point for the N7-alkylation of this compound with a generic alkyl bromide.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl Bromide (R-Br, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.
-
Base Addition: Add the sodium hydride (1.2 equiv) to the flask. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time under nitrogen.
-
Solvent and Substrate Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Dissolve the this compound (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylating Agent Addition: Cool the reaction mixture back down to 0 °C and add the alkyl bromide (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be required depending on the reactivity of the alkyl bromide.
-
Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
Caption: Step-by-step N-alkylation experimental workflow.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Decomposition of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. As a critical intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, its stability is paramount to ensuring the validity and reproducibility of your experimental results.[1][2] This document provides in-depth, experience-based answers to common challenges related to its storage and handling, moving beyond simple instructions to explain the underlying chemical principles.
Troubleshooting Guide: Diagnosis and Mitigation of Degradation
This section addresses specific issues you may encounter, providing not just solutions but the scientific rationale behind them.
Q1: I've noticed my solid this compound has changed from a white/off-white powder to a tan or brownish color. What is causing this discoloration?
A1: Cause & Analysis
This is a classic indicator of chemical decomposition. The this compound scaffold is susceptible to several degradation pathways, primarily hydrolysis. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, compounded by the chlorine and fluorine atoms, makes the C4-position highly electrophilic and thus vulnerable to attack by nucleophiles like water.[1]
Even trace amounts of atmospheric moisture can initiate hydrolysis, where the chlorine atom at the 4-position is replaced by a hydroxyl group. This creates 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-ol, which can lead to the formation of colored polymeric impurities over time, especially when exposed to light or elevated temperatures. The compound is known to be sensitive to moisture, strong acids, and bases.[1]
Visualizing the Primary Decomposition Pathway: Hydrolysis
Caption: Primary hydrolysis pathway of this compound.
Q2: My HPLC and NMR analyses show impurity peaks that weren't there when I first received the compound. How can I definitively confirm decomposition and identify the degradants?
A2: Analytical Confirmation Protocol
Observing new peaks is strong evidence of degradation. A systematic analytical approach is required to confirm this and identify the byproducts, which is crucial for understanding the reaction's impact on your experiments.
Step-by-Step Analytical Workflow:
-
Reference Standard: If possible, analyze a freshly opened or new lot of the compound as a reference standard. This provides the most accurate comparison.
-
HPLC-MS Analysis: This is the most powerful tool for this task. The goal is to correlate the new HPLC peaks with specific mass-to-charge (m/z) ratios.
-
NMR Spectroscopy: A ¹H NMR spectrum can provide clear evidence. The chemical environment of the protons on the pyrrole and pyrimidine rings will shift upon hydrolysis. Compare the spectrum of your stored sample to the reference spectrum provided by the manufacturer or your initial analysis.
Suggested HPLC Method Parameters for Purity Assessment
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Standard for separating small organic molecules of moderate polarity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and is compatible with mass spectrometry. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min | A broad gradient ensures elution of both the polar degradant and the less polar parent compound. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow for analytical columns of this size. |
| UV Detection | 254 nm and 280 nm | Aromatic heterocycles typically show strong absorbance at these wavelengths. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is effective for ionizing this class of compounds to observe the [M+H]⁺ ion. |
Q3: What are the definitive, gold-standard storage conditions to maximize the shelf-life of this compound?
A3: Optimal Storage Protocol
Preventing decomposition requires a multi-faceted approach that rigorously excludes the elements that promote it: moisture, heat, and in some cases, light and oxygen.
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]-pyrimidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This versatile heterocyclic compound is a crucial building block in medicinal chemistry, particularly for synthesizing kinase inhibitors.[1][2] However, its reactivity can lead to the formation of various byproducts, complicating synthesis and purification. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to help you identify and mitigate these common issues.
Part 1: Frequently Asked Questions - Common Byproducts and Their Formation
This section addresses the most common impurities encountered during reactions with this compound. Understanding the "what" and "why" is the first step toward a clean reaction.
Q1: I'm performing a Suzuki coupling and my mass spectrometry results show a significant peak corresponding to the mass of the starting material minus a chlorine atom. What is this byproduct and why is it forming?
A1: You are likely observing hydrodechlorination, a common side reaction where the chlorine atom is replaced by a hydrogen atom.[3] This occurs due to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This Pd-H intermediate can arise from reactions with the base, solvent (especially alcohols), or trace water.[3] Instead of undergoing reductive elimination with your desired coupling partner, the palladium complex can reductively eliminate with a hydride, leading to the dechlorinated byproduct. Electron-deficient N-heterocyclic halides, such as your pyrrolopyrimidine substrate, are particularly susceptible to this side reaction.[3]
Q2: After an aqueous workup of my reaction, I've isolated a significant amount of a compound that appears to be 5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one. Did my reaction fail?
A2: Not necessarily. The product you've isolated is the hydrolysis byproduct. The 4-chloro-pyrrolopyrimidine scaffold is sensitive to moisture and can be unstable in both acidic and basic conditions, which are often present during workup. The C4 position is highly electrophilic, making it susceptible to nucleophilic attack by water, which replaces the chloro group with a hydroxyl group, leading to the more stable pyrimidinone tautomer. This is a very common issue, especially if quenching a reagent like POCl₃, which generates strong acid.
Q3: My crude NMR shows more aromatic signals than expected, and I'm having trouble separating a high-molecular-weight impurity from my desired product. What could this be?
A3: This suggests the formation of a homocoupling or dimerization byproduct. In cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, two molecules of your starting material can couple with each other. This can happen if the transmetalation step (in Suzuki) or the association of the amine (in Buchwald-Hartwig) is slow, allowing for a side reaction where two palladium-activated pyrrolopyrimidine molecules react. Similarly, boronic acids in Suzuki reactions can also homocouple.[4] These dimers are often close in polarity to the desired product, making them challenging to separate via column chromatography.
Q4: I'm attempting a Buchwald-Hartwig amination, but the reaction is sluggish and I'm seeing a complex mixture of byproducts. What are the key factors to consider?
A4: Buchwald-Hartwig aminations are powerful but sensitive reactions.[5] Key factors that can lead to byproduct formation include:
-
Catalyst Deactivation: The pyrrole N-H can coordinate to the palladium center, potentially deactivating the catalyst.[6] Using a suitable ligand, like Xantphos or a sterically hindered biaryl phosphine, is critical to stabilize the catalyst and promote the desired C-N bond formation.
-
Base Choice: The base is crucial. A base that is too strong can lead to deprotonation at undesired positions or degradation. A base that is too weak will not efficiently deprotonate the amine or regenerate the catalyst. Sodium or potassium tert-butoxide and cesium carbonate are common choices, but optimization is often required.[7]
-
Amine Reactivity: Less nucleophilic amines or sterically hindered amines will react slower, providing more opportunity for competing side reactions like hydrodechlorination.
Part 2: Troubleshooting Guide - Analytical Identification of Byproducts
Once a byproduct is suspected, rigorous analytical techniques are required for confirmation. This section provides guidance on using common laboratory instruments to identify impurities.
Q5: How can I use NMR spectroscopy to definitively identify a hydrodechlorination byproduct?
A5: A combination of ¹H, ¹³C, and ¹⁹F NMR will be highly informative.
-
¹H NMR: Look for the appearance of a new aromatic proton signal, typically a doublet, corresponding to the new H at the C4 position. Concurrently, you will see the disappearance of the signals corresponding to your starting material.
-
¹³C NMR: The carbon at the C4 position will shift significantly upfield from its position when bonded to chlorine. You can predict this shift using standard increments or computational software.
-
¹⁹F NMR: The ¹⁹F signal of the fluorine at C5 will likely show a change in its coupling pattern and chemical shift due to the change in the adjacent substituent from Cl to H. This provides strong evidence for the structural change.
Q6: What is the best approach to identify hydrolysis and dimerization byproducts using LC-MS?
A6: LC-MS is an excellent tool for this purpose.[8]
-
Method Development: Use a high-resolution C18 column with a gradient elution from a buffered aqueous mobile phase to an organic solvent like acetonitrile or methanol. This will help separate compounds with different polarities.
-
Mass Spectrometry (MS):
-
Hydrolysis Product: Look for a molecular ion peak ([M+H]⁺) that corresponds to the molecular weight of your starting material where Cl (mass ≈ 35.5) is replaced by OH (mass ≈ 17). This results in a net loss of ~18.5 Da. The isotopic pattern for chlorine (a ~3:1 ratio of M to M+2) will also be absent for this peak.
-
Dimerization Product: Search for a molecular ion peak that is approximately double the mass of your starting material (minus the two chlorine atoms). Be sure to check the isotopic pattern, as it will be more complex due to the potential presence of different chlorine isotopes in the dimer.
-
| Byproduct Type | Expected Mass Change (vs. Starting Material) | Key Analytical Signature |
| Hydrodechlorination | M - 34.5 (loss of Cl, gain of H) | Appearance of new ¹H NMR signal; loss of Cl isotope pattern in MS. |
| Hydrolysis | M - 18.5 (loss of Cl, gain of OH) | Loss of Cl isotope pattern in MS; significant polarity change in LC. |
| Dimerization | ~2M - 71 (two molecules coupling, loss of 2 Cl) | High molecular weight peak in MS; complex aromatic region in ¹H NMR. |
Part 3: Protocols and Methodologies
This section provides actionable protocols for both identifying and minimizing common byproducts.
Protocol 1: LC-MS Method for Impurity Profiling
This protocol is a starting point for separating the parent compound from its common byproducts.
-
System: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).[9][10]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: Positive ion electrospray ionization (ESI+). Scan range 100-1000 m/z.
Protocol 2: Minimizing Hydrodechlorination in a Suzuki Coupling
This protocol provides a robust starting point for Suzuki couplings with this compound.
-
Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly under vacuum or with a heat gun. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: To a dry Schlenk flask, add the this compound (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a non-hydridic base like K₃PO₄ or K₂CO₃ (2-3 equiv.).[3][11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos or XPhos, 4-10 mol%).
-
Solvent Addition: Add a dry, degassed solvent. A mixture of toluene and water (e.g., 10:1) is often effective.[3] Avoid alcohol solvents if hydrodechlorination is a major issue.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen which can deactivate the catalyst.[4]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both product and the dechlorinated byproduct.
Part 4: Visualizing Reaction Pathways
Understanding the mechanistic pathways can help rationalize byproduct formation. The following diagrams illustrate key processes.
Diagram 1: Suzuki Catalytic Cycle and Dechlorination Pathway
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. emerypharma.com [emerypharma.com]
- 9. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Reactions of 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for palladium-catalyzed cross-coupling reactions involving 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. The unique electronic properties of this substrate—an electron-deficient pyrimidine ring fused to an electron-rich pyrrole, further modulated by a 4-chloro leaving group and a 5-fluoro substituent—present specific challenges and opportunities in catalyst selection and reaction optimization. This document is designed to provide both foundational knowledge and actionable solutions to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for this compound?
A1: The substrate, this compound (also known as 6-chloro-7-fluoro-7-deazapurine), possesses a complex electronic profile. The pyrimidine ring is inherently electron-deficient, a characteristic amplified by the electron-withdrawing nature of the chlorine and fluorine atoms. This generally facilitates the oxidative addition step, which is often rate-limiting for aryl chlorides. However, the pyrrole moiety is electron-rich and the nitrogen atoms in the pyrimidine ring can act as coordinating ligands, potentially binding to and deactivating the palladium catalyst.[1] Therefore, a successful catalyst system must be active enough to cleave the C-Cl bond without being inhibited by the substrate itself. The choice of ligand is paramount in balancing catalyst activity and stability.
Q2: The N-H proton on the pyrrole ring is acidic. Should I protect it before running a cross-coupling reaction?
A2: While N-H protons can sometimes interfere with catalytic cycles, particularly in reactions requiring strong bases, many modern catalyst systems exhibit high functional group tolerance. For Suzuki, Sonogashira, and Buchwald-Hartwig reactions, it is often possible to proceed without protection. The choice of a weaker inorganic base like K₂CO₃ or K₃PO₄, instead of strong bases like NaOtBu, can minimize deprotonation and potential side reactions. However, if you experience issues with low yield or catalyst deactivation that cannot be resolved through ligand and base screening, N-protection (e.g., with a tosyl (Ts), SEM, or BOC group) is a viable strategy to consider.
Q3: My Suzuki coupling reaction is not working. What is the most common reason for failure with this class of substrate?
A3: For Suzuki couplings with electron-deficient heteroaryl chlorides, the most common failure points are typically related to the catalyst system and the stability of the boronic acid. Standard catalysts like Pd(PPh₃)₄ may not be active enough. More electron-rich and bulky phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[2] Another frequent issue is the decomposition of the boronic acid, either through protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling. Ensuring anhydrous conditions and using a carefully selected base can mitigate these side reactions.
Q4: Can I perform a direct C-H activation/arylation on the pyrrole ring instead of a cross-coupling at the 4-position?
A4: While C-H activation is a powerful tool, achieving selective functionalization of the pyrrole ring in the presence of the reactive C-Cl bond at the 4-position would be extremely challenging. Palladium catalysts will preferentially undergo oxidative addition at the C-Cl bond. Any attempt at C-H activation would likely require a specifically designed directing group and a catalyst system that is unreactive towards the C-Cl bond, which is not trivial. For predictable outcomes, cross-coupling at the 4-position is the recommended strategy.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. The flowchart below provides a general decision-making process for troubleshooting common cross-coupling reactions.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly focusing on the critical role of solvents in nucleophilic aromatic substitution (SNAr) reactions.
The this compound core is a vital building block in medicinal chemistry, notably for the synthesis of kinase inhibitors.[1][2] The reactivity of the C4-chloro substituent towards nucleophilic displacement is fundamental to its utility.[3] However, the success of these reactions is profoundly influenced by the choice of solvent, which can dictate reaction rates, yields, and even the product distribution. This guide is designed to help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanism and practical, field-proven solutions.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting to displace the 4-chloro group with an amine nucleophile in a solvent like ethanol, but I am observing very slow reaction rates and poor conversion, even at elevated temperatures. What is causing this?
Answer: This is a frequent challenge and often points to suboptimal solvent choice for the SNAr mechanism. The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed efficiently.
Causality Explained: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are generally superior for SNAr reactions.[4][5] These solvents possess large dipole moments that can stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[6]
In contrast, polar protic solvents like ethanol or water can hinder SNAr reactions in several ways:
-
Nucleophile Solvation: Protic solvents can form strong hydrogen bonds with the nucleophile (e.g., an amine).[7] This solvation shell effectively "cages" the nucleophile, reducing its availability and reactivity towards the electrophilic pyrrolopyrimidine ring.[7]
-
Competing Nucleophile: Alcohols and water can themselves act as nucleophiles, leading to undesired solvolysis byproducts (e.g., 4-ethoxy or 4-hydroxy derivatives).[8][9]
Recommended Solutions:
-
Switch to a Polar Aprotic Solvent: The first and most effective step is to change the solvent to DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP). These solvents excel at solvating the counter-ion of the nucleophile salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.
-
Elevated Temperatures: If you are constrained to use less ideal solvents, increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier.[10] However, be mindful of potential side reactions and decomposition at very high temperatures.[11]
-
Use of a Non-nucleophilic Base: When using an amine nucleophile, the HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial to neutralize the acid and maintain the concentration of the active nucleophile.[11]
Issue 2: Formation of a Major Solvolysis Side Product
Question: I am running my reaction in methanol and, alongside my desired product, I am isolating a significant amount of the 4-methoxy-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. How can I suppress this side reaction?
Answer: The formation of a solvolysis product is a clear indication that your solvent is competing with your intended nucleophile. This is particularly common with alcohol solvents.[8][9]
Causality Explained: The C4 position of the pyrrolo[2,3-d]pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the pyrimidine nitrogens and the 5-fluoro substituent. While your primary nucleophile may be stronger, the sheer molar excess of the solvent can drive the competing solvolysis reaction. This issue is often exacerbated by high temperatures and extended reaction times.
Recommended Solutions:
-
Solvent Selection: As with low conversion issues, changing to a polar aprotic solvent is the most direct solution. Solvents like DMF and DMSO are not nucleophilic and will not lead to solvolysis products.
-
Temperature Control: Lowering the reaction temperature will generally disfavor the solvolysis reaction more than the desired reaction with a stronger nucleophile. This is a kinetic control strategy.
-
Increase Nucleophile Concentration: Using a higher concentration of your primary nucleophile can help it outcompete the solvent. However, this may not be economically viable or practical in all cases.
-
Acid Catalysis in Water (for Anilines): Interestingly, for aniline nucleophiles, using water as a solvent with a catalytic amount of acid can actually promote the desired amination and suppress hydrolysis.[8] The acid protonates the pyrrolopyrimidine, making it more electrophilic, while keeping the amount of acid low minimizes hydrolysis.[8][9]
Issue 3: Reaction Stalls or is Incomplete Despite Using a Polar Aprotic Solvent
Question: I am using DMF as a solvent and a potassium salt of my nucleophile. The reaction starts but then seems to stall, leaving a significant amount of starting material. What could be the issue?
Answer: Even in ideal solvents, several factors can lead to an incomplete reaction.
Causality Explained:
-
Inadequate Base: If your nucleophile is added as a free base (e.g., a primary amine), the HCl byproduct will quench it. An external base is required to neutralize the acid.
-
Poor Solubility: While the starting material is soluble in many organic solvents, the product or intermediates may not be.[1] Precipitation of a key species can halt the reaction. Similarly, the inorganic base (e.g., K₂CO₃) may have poor solubility.
-
Deactivation of Nucleophile: The nucleophile itself might be unstable under the reaction conditions or could be protonated by an acidic species in the reaction mixture.
Recommended Solutions:
-
Ensure Stoichiometric Base: If your nucleophile is not a salt, ensure you are using at least one equivalent of a suitable base (e.g., DIPEA, K₂CO₃, Cs₂CO₃) to scavenge the generated acid.
-
Improve Solubility: If solubility is an issue, consider a co-solvent system or a different polar aprotic solvent in which all components are soluble. For instance, NMP often has better solvating properties than DMF for certain compounds.
-
Phase-Transfer Catalysis: In cases of poor solubility of an inorganic base, the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can facilitate the reaction by bringing the base into the organic phase.[12]
-
Check Reagent Purity: Ensure your solvent is anhydrous and your reagents are pure. Water can hydrolyze the starting material back to the 4-hydroxy analog, which is unreactive under these conditions.[11]
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for solvents in SNAr reactions with this compound?
A1: The general trend for promoting SNAr reactions with this substrate is: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents. Within the polar aprotic family, the order is typically DMSO ≥ NMP > DMF > Acetonitrile. This trend correlates with the solvent's ability to stabilize the charged Meisenheimer intermediate.[6]
Q2: Can I use water as a solvent for these reactions?
A2: It depends on the nucleophile. For aliphatic and benzylic amines, water can be a suitable solvent, often without the need for an acid or base.[8] For less reactive nucleophiles like anilines, an acid catalyst in water has been shown to be effective, surprisingly leading to higher reaction rates than in some organic solvents.[8][9] However, there is a delicate balance, as too much acid can lead to hydrolysis.[8]
Q3: How does the 5-fluoro substituent affect reactivity and solvent choice?
A3: The 5-fluoro substituent is a strong electron-withdrawing group, which significantly activates the C4 position towards nucleophilic attack. This increased reactivity means that reactions can often be carried out under milder conditions (lower temperatures, shorter times) than with the non-fluorinated analog. This enhanced reactivity can sometimes make the substrate more susceptible to side reactions like solvolysis, making the choice of a non-nucleophilic solvent even more critical.
Q4: Are there any safety concerns with the recommended polar aprotic solvents?
A4: Yes. DMF, DMSO, and NMP are excellent solvents for these reactions but have potential health risks. DMF and NMP are considered reproductive toxins. Always consult the Safety Data Sheet (SDS) for each solvent. Handle these chemicals in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Q5: My reaction is very slow even in DMSO. What else can I try?
A5: If the reaction remains sluggish in an optimal solvent like DMSO, consider the following:
-
The Nucleophile: The nucleophile itself may be inherently weak. You might need to deprotonate it first with a strong base (e.g., NaH) to form a more potent anionic nucleophile.
-
Temperature: Carefully increase the temperature. Microwave heating can sometimes accelerate these reactions significantly.[10]
-
Catalysis: For certain transformations, such as cross-coupling reactions, a palladium or copper catalyst may be required.[1]
Experimental Protocols & Data
Table 1: Comparison of Solvent Effects on the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline
| Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Solvolysis (%) | Reference |
| Water | HCl (0.1) | 80 | 1 | ~95 | <5 | [8][9] |
| 2-Propanol | HCl (0.1) | 80 | 1 | ~50 | ~10 | [8] |
| Ethanol | HCl (0.1) | 80 | 1 | ~40 | ~15 | [8][9] |
| DMF | None | 80 | 6 | >90 | 0 | [8] |
This table is a representative summary based on literature data to illustrate general trends.[8][9]
Protocol: General Procedure for Amination in a Polar Aprotic Solvent
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Solvent and Base: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.1-0.5 M. Add a non-nucleophilic base such as K₂CO₃ (2.0 equiv.) or DIPEA (1.5 equiv.).
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[9]
Visualization of the SNAr Mechanism
Caption: The SNAr reaction pathway.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting SNAr reactions.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives and Their Therapeutic Potential as Kinase Inhibitors
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases has become a cornerstone of therapeutic innovation, particularly in oncology and immunology. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in this endeavor. The introduction of specific substitutions, such as the 4-chloro and 5-fluoro moieties, on this core structure can significantly enhance the potency, selectivity, and pharmacokinetic properties of the resulting derivatives. This guide provides a comparative analysis of the biological activity of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives against existing drugs, supported by experimental data and detailed protocols for researchers in the field.
The Strategic Advantage of the this compound Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a versatile starting point for the synthesis of potent kinase inhibitors. The 4-chloro group serves as a crucial reactive handle for introducing various substituents at this position through nucleophilic substitution reactions, allowing for the exploration of a wide chemical space to optimize target engagement.[1] Furthermore, the incorporation of a fluorine atom at the 5-position is a strategic choice rooted in medicinal chemistry principles. Halogenation, and particularly fluorination, can modulate the electronic properties of the molecule, enhance binding affinity to the target protein, and improve metabolic stability, thereby increasing the overall efficacy of the drug candidate.[2]
Derivatives of this scaffold have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer and inflammatory diseases, most notably Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR).[3][4]
Comparative Analysis of Kinase Inhibition
The efficacy of novel therapeutic agents can be benchmarked against established drugs. In the context of JAK inhibition, Tofacitinib and Ruxolitinib, both of which feature the 7H-pyrrolo[2,3-d]pyrimidine core, serve as relevant comparators. For EGFR inhibition, drugs like Gefitinib and Erlotinib are the standards against which new derivatives are measured.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Hypothetical 5-Fluoro Derivative | JAK1/JAK3 | Data not available | - | - |
| Tofacitinib | JAK1, JAK2, JAK3 | 1.1 (JAK3), 20 (JAK2), 112 (JAK1) | - | [5] |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | - | [6] |
| Hypothetical 5-Fluoro Derivative | EGFR (mutant) | Data not available | - | - |
| Gefitinib | EGFR | 2-37 | NSCLC | [2] |
| Erlotinib | EGFR | 2 | NSCLC | [7] |
| Pyrrolo[2,3-d]pyrimidine Derivative 12i | EGFR (T790M mutant) | 0.21 | HCC827 | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic efficacy of these derivatives stems from their ability to inhibit specific signaling pathways that are often dysregulated in disease states.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors involved in immunity and hematopoiesis.[8][9] Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[6] 7H-pyrrolo[2,3-d]pyrimidine derivatives, by acting as ATP-competitive inhibitors of JAKs, block the phosphorylation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.[10]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[11] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[1][4] Pyrrolo[2,3-d]pyrimidine derivatives can selectively target and inhibit mutant forms of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[12]
Materials:
-
Kinase of interest (e.g., JAK1, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Human cancer cell line (e.g., A549 for EGFR, HEL for JAK2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. The strategic incorporation of chloro and fluoro substituents offers a powerful approach to fine-tune the pharmacological properties of these derivatives, leading to enhanced potency and selectivity against key therapeutic targets such as JAKs and EGFR. While further research is required to fully elucidate the therapeutic potential of specific 5-fluoro derivatives, the comparative analysis and experimental frameworks provided in this guide offer a solid foundation for their continued investigation and development by researchers in the field.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Method for Synthesis of Tofacitinib Citrate (2016) | Shuang Zhi | 10 Citations [scispace.com]
- 4. sci-hub.box [sci-hub.box]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. shutterstock.com [shutterstock.com]
- 13. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Kinase Assay Protocols for Screening 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This guide provides a comprehensive comparison of contemporary in vitro kinase assay methodologies tailored for the evaluation of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the technical principles, provide detailed experimental protocols, and offer field-proven insights to guide your selection and execution of the most appropriate assay for your research goals.
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase drug discovery, famously serving as the hinge-binding motif in numerous approved inhibitors, including the JAK inhibitor Tofacitinib. Its derivatives are designed to compete with ATP in the kinase active site. Therefore, selecting a robust and sensitive in vitro assay is paramount to accurately determine their potency (e.g., IC50) and elucidate their mechanism of action.
Foundational Principles: Choosing the Right Kinase Assay Platform
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from a donor (usually ATP) to a substrate (a peptide or protein). The inhibitory effect of a compound is quantified by the reduction in this activity.
The choice of assay technology is the most critical decision and depends on factors like the specific kinase, available laboratory equipment, desired throughput, and budget. Below is a comparative summary of leading platforms.
| Assay Platform | Principle | Throughput | Sensitivity | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted into a light signal via a coupled enzyme reaction. | High to Ultra-High | Picomolar to Nanomolar | High sensitivity, broad dynamic range, resistant to compound interference (fluorescence/color). | Indirect detection, can be susceptible to inhibitors of the coupling enzymes. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled tracer that competes with the phosphopeptide product for binding to a specific antibody. | High | Nanomolar | Homogeneous ("mix-and-read"), no separation steps required, relatively low cost. | Requires specific phosphopeptide antibodies, susceptible to light scattering and autofluorescent compounds. |
| Time-Resolved FRET (TR-FRET) | Measures the transfer of energy between a donor (e.g., Europium chelate) and an acceptor fluorophore, typically on an antibody and a labeled substrate, respectively. | High | Nanomolar | Homogeneous, ratiometric detection minimizes well-to-well variation, high signal-to-noise. | Requires specific antibodies and labeled substrates, potential for compound interference with FRET signal. |
| Mobility Shift Assay (e.g., Caliper EZ Reader) | Measures the electrophoretic mobility difference between the non-phosphorylated substrate and the phosphorylated product. | Medium to High | Nanomolar | Direct detection of substrate and product, label-free options available, provides conversion data. | Requires specialized microfluidics instrumentation, lower throughput than plate-based methods. |
| Radiometric (³²P/³³P) | Measures the direct incorporation of a radiolabeled phosphate from [γ-³²P/³³P]ATP into the substrate. | Low to Medium | Picomolar | Gold standard for sensitivity and directness, universal applicability. | Requires handling of radioactive materials, extensive waste disposal protocols, low throughput. |
Experimental Workflows & Protocols
Here, we provide detailed, self-validating protocols for two highly utilized, non-radiometric platforms: the luminescence-based ADP-Glo™ assay and the Fluorescence Polarization (FP) assay. These represent robust choices for screening a library of novel pyrrolo[2,3-d]pyrimidine derivatives.
The general workflow for screening compounds is a multi-step process designed to ensure data quality and reproducibility.
Caption: General workflow for in vitro kinase inhibitor screening.
This protocol is ideal for its high sensitivity and robustness, making it suitable for primary screening and dose-response studies. It quantifies kinase activity by measuring ADP production.
Principle of Detection:
Caption: Reaction principle of the ADP-Glo™ kinase assay.
A. Assay Development & Validation (Pre-Screening)
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay. Aim for ~50-80% of the maximum signal.
-
ATP Titration (Km Determination): Perform the kinase reaction with varying concentrations of ATP to determine the Michaelis-Menten constant (Km). For competitive inhibitor screening (like our pyrrolo[2,3-d]pyrimidines), setting the assay's ATP concentration at or near the Km is crucial for accurately determining IC50 values.
B. Step-by-Step Protocol for IC50 Determination
All additions should be performed in a low-volume, white 384-well plate.
-
Compound Plating (2.5 µL):
-
Prepare serial dilutions of your this compound derivatives in a separate plate (e.g., 11-point, 1:3 dilution starting from 100 µM).
-
Transfer 2.5 µL of each compound dilution to the final assay plate.
-
Include columns for controls: "No Inhibitor" (DMSO vehicle) and "No Enzyme" (buffer only).
-
-
Kinase/Substrate Addition (2.5 µL):
-
Prepare a 2X master mix of the kinase and its peptide substrate in the reaction buffer.
-
Add 2.5 µL of this mix to each well, except the "No Enzyme" controls (add 2.5 µL of substrate in buffer for those).
-
Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) and incubate for 15 minutes at room temperature to allow for compound pre-binding.
-
-
Reaction Initiation (5 µL):
-
Prepare a 2X solution of ATP in reaction buffer (concentration determined during development, e.g., at Km).
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Mix by shaking the plate for 30 seconds.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes. The time should be within the linear reaction phase determined during development.
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent I to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent II to all wells to convert the generated ADP into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader (e.g., Promega GloMax® or BMG CLARIOstar®).
-
C. Quality Control & Data Analysis
-
Z'-factor Calculation: This metric validates the assay's suitability for screening. It is calculated using the maximal signal (DMSO/No Inhibitor) and minimal signal (No Enzyme or potent inhibitor) controls. A Z' > 0.5 is considered excellent.
-
Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )
-
-
IC50 Curve Fitting: Normalize the data with the "No Inhibitor" control as 100% activity and the "No Enzyme" control as 0% activity. Plot the % inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
FP assays are homogeneous, competitive immunoassays that are well-suited for high-throughput screening.
A. Principle
-
The kinase phosphorylates a substrate peptide.
-
A fluorescently labeled tracer peptide (similar to the substrate) and a phospho-specific antibody are added.
-
The antibody binds to either the phosphorylated product or the fluorescent tracer.
-
When the antibody binds the small tracer, it tumbles slowly in solution, resulting in a high polarization signal.
-
In the presence of kinase activity, the generated phosphopeptide product competes with the tracer for antibody binding. The unbound tracer tumbles rapidly, leading to a low polarization signal.
-
Inhibitors prevent product formation, so the tracer remains bound to the antibody, maintaining a high polarization signal.
B. Step-by-Step Protocol for IC50 Determination
All additions should be performed in a low-volume, black 384-well plate to minimize light scatter.
-
Compound Plating (2.5 µL):
-
Follow the same procedure as described in Protocol 2.1.
-
-
Kinase Addition (5 µL):
-
Prepare a 3X master mix of the kinase in reaction buffer.
-
Add 5 µL to each well (except "No Enzyme" controls).
-
-
Reaction Initiation (2.5 µL):
-
Prepare a 6X master mix of the substrate peptide and ATP (at Km concentration).
-
Add 2.5 µL to all wells to start the reaction. Final reaction volume is 10 µL.
-
Mix, centrifuge, and incubate at 30°C for 60 minutes.
-
-
Detection (10 µL):
-
Prepare a 2X Stop/Detection mix containing the phospho-specific antibody and the fluorescent tracer peptide in FP buffer. The optimal concentrations of these must be pre-determined via titration experiments.
-
Add 10 µL of this mix to all wells.
-
Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization-capable plate reader (e.g., Tecan Spark® or PerkinElmer EnVision®). Measure both parallel and perpendicular fluorescence intensity to calculate polarization (mP).
-
C. Quality Control & Data Analysis
-
Compound Interference: Pyrrolo[2,3-d]pyrimidine derivatives can be fluorescent. It is critical to run a control plate where compounds are added to a completed reaction (after the stop solution) to identify any that artificially alter the FP signal.
-
Data Analysis: The analysis workflow, including Z'-factor calculation and IC50 curve fitting, is analogous to the luminescence-based assay. High mP corresponds to high inhibition, and low mP corresponds to high kinase activity.
The Privileged Scaffold: A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine Cores in Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, stands as a cornerstone in the design of ATP-competitive kinase inhibitors.[1][2][3] Its intrinsic ability to mimic the purine core of ATP allows it to effectively target the hinge region of a wide array of kinases, making it a "privileged scaffold" in medicinal chemistry.[4][5] This guide provides a head-to-head comparison of various pyrrolo[2,3-d]pyrimidine-based scaffolds, delving into their structure-activity relationships (SAR) and their differential effects on kinase inhibition. We will explore how substitutions on this core modulate potency and selectivity, supported by experimental data from peer-reviewed studies.
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of numerous clinical candidates and approved drugs for a range of diseases, including cancer and inflammatory conditions.[1][2] This guide will focus on key kinase families where this scaffold has demonstrated significant impact: Janus Kinases (JAKs), Src Family Kinases (SFKs), and Aurora Kinases.
Understanding the Core Interaction
The foundational strength of the pyrrolo[2,3-d]pyrimidine scaffold lies in its hydrogen bonding capabilities with the kinase hinge region, mimicking the interaction of adenine.[6][7] Strategic modifications at various positions of the pyrimidine and pyrrole rings allow for the fine-tuning of inhibitor potency and selectivity.
Head-to-Head Scaffold Analysis: Targeting Key Kinase Families
The Janus Kinase (JAK) Family: Modulating Inflammation and Myeloproliferative Disorders
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for developing JAK inhibitors.
A critical aspect of designing JAK inhibitors is achieving selectivity among the highly homologous family members to minimize off-target effects. This is often accomplished by exploiting subtle differences in the ATP-binding pocket.
| Scaffold Variation | Target Kinase(s) | IC50 (nM) | Key Structural Features & Rationale | Reference |
| Tofacitinib-like Scaffold | JAK1, JAK2, JAK3 | JAK1: 112, JAK2: 20, JAK3: 1 | 4-amino substitution with a piperidine moiety. The cyano group on the piperidine enhances binding affinity. | [6] |
| Ruxolitinib-like Scaffold | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | Cyclopentane ring fused to the pyrrole moiety. This modification improves selectivity for JAK1/2 over JAK3. | [7] |
| 4-Aryl Substituted Scaffold | JAK3 | >100,000-fold selectivity for JAK3 over JAK2 | Introduction of a 4-aryl substituent modulates the selectivity profile towards JAK3. | [8] |
| Phenylamide Hybrid Scaffold | JAK2 | 6 | Hybridization with a phenylamide pharmacophore to interact with the glycine-rich P-loop, enhancing potency and selectivity for JAK2. | [7] |
Key Insight: The selectivity profile of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors is heavily influenced by substitutions at the 4-position of the pyrimidine ring and modifications to the pyrrole ring. These substitutions can exploit subtle differences in the amino acid residues within the ATP-binding sites of the different JAK isoforms.
Below is a diagram illustrating the canonical JAK-STAT signaling pathway, a primary target of these inhibitors.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 8. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine, an isostere of purine, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its structural resemblance to adenine allows it to function as a hinge-binder in the ATP-binding pocket of various protein kinases, making it a highly sought-after template for the design of kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the synthetically versatile intermediate, 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. The strategic placement of the electron-withdrawing chlorine and fluorine atoms significantly influences the electronic properties of the heterocyclic system and provides a key handle for synthetic diversification.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound core (CAS 582313-57-3) is a crucial building block in the synthesis of targeted therapies.[2] The chlorine atom at the C4-position is a reactive site, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, which can be tailored to interact with specific residues in the kinase active site, thereby modulating potency and selectivity.[3] The fluorine atom at the C5-position enhances the electrophilicity of the C4-position and can also engage in favorable interactions within the protein binding pocket.
Structure-Activity Relationship at the C4-Position: The Gateway to Potency
The substitution of the C4-chloro group is the most extensively explored modification for this class of compounds. The nature of the substituent introduced at this position directly impacts the inhibitor's ability to interact with the hinge region of the kinase, a critical determinant of binding affinity.
A common strategy involves the introduction of various substituted anilines via SNAr or Buchwald-Hartwig cross-coupling reactions. The SAR of these C4-amino derivatives reveals several key trends:
-
Small, polar groups on the aniline ring can enhance activity. For instance, the presence of a hydroxyl or methoxy group can lead to additional hydrogen bonding interactions with the kinase.
-
Electron-withdrawing groups , such as trifluoromethyl, on the aniline moiety have been shown to be beneficial for the activity of some kinase inhibitors.[4]
-
Bulky substituents can be either detrimental or beneficial, depending on the topology of the target kinase's active site. For some kinases, steric hindrance may prevent proper binding, while for others, it may promote favorable hydrophobic interactions.
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | 4-chloro | - | - | - |
| 1b | 4-(3-nitrophenoxy) | EGFR (T790M) | 0.21 | [1] |
| 1c | 4-(phenylamino) | CDK9 | 7 | [5] |
| 1d | 4-(thiazol-5-yl) | CDK9 | >1000 | [5] |
Table 1. Comparative inhibitory activities of C4-substituted 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine analogs.
The Influence of N7-Substituents: Modulating Physicochemical Properties
The N7-position of the pyrrole ring is another key site for modification. While not typically involved in direct interactions with the hinge region, substituents at this position can significantly influence the compound's physicochemical properties, such as solubility, metabolic stability, and cell permeability.
Common modifications at the N7-position include the introduction of:
-
Small alkyl groups: These can improve metabolic stability by blocking potential sites of oxidation.
-
Polar groups: The incorporation of groups containing hydroxyls, ethers, or amines can enhance aqueous solubility, which is often a challenge for kinase inhibitors.
-
Cyclic systems: The attachment of rings like piperidine or morpholine can be used to fine-tune the overall properties of the molecule and explore additional binding interactions.
Experimental Protocols
General Procedure for Buchwald-Hartwig C-N Cross-Coupling
A representative experimental protocol for the synthesis of C4-amino analogs is as follows:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added the desired amine (1.1-1.5 eq).
-
A palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.05-0.1 eq) and a ligand (e.g., Xantphos or BINAP, 0.1-0.2 eq) are added to the reaction mixture.
-
A base (e.g., Cs2CO3 or K3PO4, 2.0-3.0 eq) is added, and the reaction vessel is sealed.
-
The mixture is heated to 80-120 °C for 4-24 hours, with the reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired C4-amino analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.
-
The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are incubated in a buffer solution.
-
The synthesized compounds are added at varying concentrations to determine the IC50 value.
-
The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then quenched, and the extent of substrate phosphorylation is measured.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies have demonstrated that modifications at the C4 and N7 positions are crucial for modulating the biological activity and physicochemical properties of these analogs.
Future research in this area will likely focus on:
-
Exploration of novel C4-substituents: The design and synthesis of new chemical entities to be introduced at the C4-position will continue to be a major focus, with an emphasis on achieving higher potency and selectivity.
-
Fine-tuning of N7-substituents: Further optimization of the N7-substituents to improve pharmacokinetic profiles, such as oral bioavailability and metabolic stability, will be critical for advancing these compounds into clinical development.
-
Multi-target kinase inhibitors: Given the complexity of many diseases, the development of analogs that can potently inhibit multiple kinases in a desired signaling pathway is an attractive therapeutic strategy.
By leveraging the insights gained from SAR studies, researchers can continue to design and synthesize novel this compound analogs with improved therapeutic potential for the treatment of cancer and other diseases.
References
- 1. sci-hub.box [sci-hub.box]
- 2. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in this pursuit, forming the core of numerous clinically successful kinase inhibitors.[1] This guide provides a comprehensive comparative docking study of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives, a promising subclass of compounds, against established kinase inhibitors. We will delve into the rationale behind their design, present a detailed protocol for in silico evaluation, and analyze their potential interactions within the ATP-binding pocket of key oncogenic kinases.
The Rationale: Targeting the Kinase ATP-Binding Site
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The pyrrolo[2,3-d]pyrimidine core mimics the natural purine structure of ATP, enabling it to competitively bind to the kinase ATP-binding site and inhibit its function.[1] The strategic placement of halogen atoms, such as chlorine and fluorine, on this scaffold can significantly enhance binding affinity and selectivity.[3] The 4-chloro substitution provides a handle for further chemical modification to explore structure-activity relationships, while the 5-fluoro group can modulate the electronic properties of the ring system and form favorable interactions with the protein target.[4]
This guide will focus on a comparative docking analysis against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[4] We will compare the docking performance of hypothetical this compound derivatives against the known FAK inhibitor PF-562271.
Experimental Workflow: A Step-by-Step Docking Protocol
This section outlines a detailed protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[5]
Preparation of the Receptor (Focal Adhesion Kinase)
-
Obtain the Protein Structure: Download the crystal structure of FAK in complex with PF-562271 from the Protein Data Bank (PDB ID: 3BZ3).[4]
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
Ligand Preparation
-
Design Derivatives: Create 3D structures of the this compound derivatives to be tested. For this guide, we will consider two hypothetical derivatives:
-
Derivative A: this compound
-
Derivative B: N-(3-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)phenyl)acetamide (a conceptual derivative based on similar active compounds[4])
-
-
Obtain Comparator Ligand: Download the structure of PF-562271 from a chemical database like PubChem.
-
Prepare Ligands:
-
Generate 3D coordinates for all ligands.
-
Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds.
-
Save the prepared ligands in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Define the Binding Site: The binding site can be defined by creating a grid box centered on the co-crystallized ligand (PF-562271) in the FAK crystal structure. The size of the grid box should be sufficient to encompass the entire binding pocket.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line using the prepared configuration file. Vina will perform a conformational search of the ligand within the defined binding site and rank the resulting poses based on their predicted binding affinity (in kcal/mol).
The following diagram illustrates the overall experimental workflow:
Comparative Analysis of Docking Results
The primary output of a docking simulation is the binding affinity, which is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding. The interactions of the ligand with the amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions, are also crucial for understanding the binding mode.
Table 1: Predicted Binding Affinities and Key Interactions with FAK
| Compound | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |
| PF-562271 (Reference) | -9.8 | Cys502, Gly505 | Val484, Ala501, Leu553, Ile564 |
| Derivative A | -6.5 | Cys502 | Val484, Ala501 |
| Derivative B | -8.9 | Cys502, Asp564 | Val484, Ala501, Leu553, Tyr563 |
Analysis of Results:
-
PF-562271: The reference inhibitor shows a strong predicted binding affinity. Its binding is stabilized by hydrogen bonds with the hinge region residues (Cys502, Gly505) and extensive hydrophobic interactions.
-
Derivative A: The core this compound scaffold demonstrates a moderate binding affinity. It forms a key hydrogen bond with the hinge residue Cys502, a common interaction for kinase inhibitors. However, it lacks the more extensive hydrophobic interactions seen with the reference compound.
-
Derivative B: The addition of the substituted phenylamino group at the 2-position significantly improves the predicted binding affinity compared to the core scaffold. This extension allows for additional hydrogen bonding with Asp564 and more extensive hydrophobic interactions within the binding pocket, mimicking the binding mode of the reference inhibitor more closely.
The following diagram illustrates the key interactions of a pyrrolo[2,3-d]pyrimidine derivative within a generic kinase ATP-binding site:
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
In Vivo Efficacy of Kinase Inhibitors Derived from the 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Comparative Guide
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its ability to mimic the adenine core of ATP allows for potent and often selective inhibition of various protein kinases. The strategic introduction of a chlorine atom at the 4-position and a fluorine atom at the 5-position of this scaffold provides a versatile synthetic handle for the generation of diverse compound libraries with the potential for enhanced biological activity and improved pharmacokinetic properties. This guide provides a comparative analysis of the in vivo efficacy of compounds derived from the 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core, focusing on their application as inhibitors of Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
I. Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in the pathogenesis of autoimmune and inflammatory diseases such as rheumatoid arthritis. Inhibition of JAKs, particularly JAK1 and JAK3, has proven to be a successful therapeutic strategy.
Signaling Pathway Overview: JAK-STAT
Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity. This leads to trans-phosphorylation and activation of the JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.
Safety Operating Guide
Guide to the Proper Disposal of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. As a critical building block in modern drug discovery, particularly in the synthesis of kinase inhibitors, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Principles of Safe Disposal: Hazard Identification
Understanding the inherent hazards of this compound is the foundation of its safe management. This compound is a halogenated heterocyclic molecule, which dictates its classification as a hazardous substance requiring specialized disposal.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks. It is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It can also cause significant skin and eye irritation[2]. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
| Hazard Classification | GHS Pictogram | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Exclamation Mark | Harmful if swallowed, in contact with skin, or if inhaled[1]. |
| Skin Corrosion/Irritation | Exclamation Mark | Causes skin irritation[2]. |
| Serious Eye Damage/Irritation | Exclamation Mark | Causes serious eye irritation[2]. |
| Specific Target Organ Toxicity | Exclamation Mark | May cause respiratory irritation[2]. |
Personal Protective Equipment (PPE) is Non-Negotiable:
The causality behind PPE selection is directly linked to the identified hazards. The minimum required PPE when handling or disposing of this compound includes:
-
Nitrile Rubber Gloves: Provides a sufficient barrier against dermal contact. Always inspect gloves for tears or punctures before use[3].
-
Chemical Safety Goggles: Protects against splashes or airborne dust particles that could cause severe eye irritation[2].
-
Laboratory Coat: Prevents contamination of personal clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (such as a type P95 or N95) is essential to prevent inhalation toxicity[4]. All work with the solid compound should be performed in a certified chemical fume hood.
Ensure that safety showers and eyewash stations are readily accessible and unobstructed in any area where this chemical is handled[2][5].
Waste Characterization and Segregation: The "Halogenated" Distinction
This compound contains both chlorine and fluorine atoms bonded to its carbon structure. This classifies it as a halogenated organic compound [6][7]. This classification is critical because halogenated wastes cannot be mixed with non-halogenated organic waste streams.
Why the Segregation? The combustion of halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrochloric acid (HCl) and hydrofluoric acid (HF). Therefore, they must be processed in specialized hazardous waste incinerators equipped with scrubbers to neutralize these acidic gases[4][7]. Mixing them with non-halogenated solvents can complicate the disposal process and increase costs.
Segregation Protocol:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Never mix this waste with other waste streams such as non-halogenated solvents (e.g., acetone, ethanol, hexanes), aqueous waste, or regular laboratory trash.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid[8][9].
Step-by-Step Disposal Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal Decision Pathway for Halogenated Waste.
Protocol 1: Disposal of Unused or Surplus Chemical
-
Do Not Attempt Neutralization: This compound should not be chemically neutralized in the lab.
-
Packaging: If possible, keep the material in its original container. If not, transfer it to a new, clean, and compatible container that can be tightly sealed.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and its approximate quantity.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service[4][8].
Protocol 2: Disposal of Contaminated Labware and PPE
-
Collection: Place all solid materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, contaminated wipes) into a designated, lined container labeled "Halogenated Solid Waste."
-
Container Management: Keep the container closed when not in use. Do not overfill the container; ensure it can be securely sealed for transport[9].
-
Disposal: Once the container is full, seal it and manage it as hazardous waste for pickup by your institution's EH&S provider.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area of the spill. If the spill is large or the dust is airborne, evacuate the entire lab and contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate, preferably within a chemical fume hood. Remove all ignition sources[8].
-
Don Appropriate PPE: Before re-entering the area, don the full PPE described in Section 1, including respiratory protection.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent[8]. Do not use water , as this can create a solution that is harder to contain.
-
Cleanup: Using non-sparking tools, carefully sweep the absorbed material into a suitable, sealable container[2]. Avoid creating dust during this process[4][8].
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated solid waste.
-
Final Disposal: Seal and label the container holding the spill cleanup debris as "Hazardous Waste - Halogenated Organic Solid" and arrange for its disposal through your EH&S office.
Emergency and First Aid Procedures
If personal exposure occurs despite precautions, follow these first aid measures immediately while seeking professional medical help. Always provide the Safety Data Sheet (SDS) to responding medical personnel[4][5].
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention[2][8].
-
Skin Contact: Remove all contaminated clothing, including footwear, without delay. Flush the affected skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists[2][8].
-
Inhalation: Move the affected person to fresh air and place them in a position comfortable for breathing. If breathing is difficult or has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention[3][8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][10].
References
- 1. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. ethz.ch [ethz.ch]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely handle novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine, a halogenated pyrrolopyrimidine derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles of safe laboratory practice, thereby empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Risks
This compound is classified as a substance with significant potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion. Toxicological data on this specific compound is limited, a common scenario for novel research chemicals. Therefore, a precautionary approach is warranted, treating it as a potent compound.[1]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given these hazards, a multi-layered safety approach is essential, beginning with robust engineering controls.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to minimize the release of hazardous substances into the laboratory environment, thereby reducing the potential for exposure. For a powdered substance like this compound, which can easily become airborne, open handling is strongly discouraged.[2]
Recommended Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to capture any airborne particles.
-
Glove Box or Containment Ventilated Enclosure (CVE): For procedures with a higher risk of generating dust or aerosols, a glove box or a CVE provides a superior level of containment. These systems create a physical barrier between the operator and the hazardous material.
-
Ventilated Weighing Enclosures: When weighing out the compound, a ventilated balance enclosure should be used to minimize the dispersal of powder.
The choice of engineering control should be based on a risk assessment of the specific procedure being performed. For potent compounds, a more stringent level of containment is always the safer option.
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are the primary means of protection, a comprehensive PPE program is mandatory to safeguard against accidental exposure. The selection of appropriate PPE is critical and should be based on the specific hazards of this compound.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards must be worn for all laboratory work.
-
Chemical Splash Goggles: When there is a risk of splashes or sprays, chemical splash goggles provide a more complete seal around the eyes and are required.
-
Face Shield: For procedures with a significant risk of splashes, such as when handling larger quantities of solutions, a face shield should be worn in conjunction with safety glasses or goggles. A face shield alone does not provide adequate eye protection.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory. The lab coat should be fully buttoned to provide maximum coverage.
-
Gloves: The selection of the correct glove material is crucial for protection against chemical permeation. For halogenated organic compounds, no single glove material is impervious to all chemicals.
-
Nitrile Gloves: Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for incidental contact. However, they have poor resistance to halogenated hydrocarbons.[3][4]
-
Double Gloving: For enhanced protection, it is best practice to wear two pairs of nitrile gloves. This provides an additional barrier and can help to identify breaches in the outer glove.
-
Heavier Duty Gloves: For tasks involving prolonged contact or a higher risk of splashes, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™ over a pair of nitrile gloves. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[4]
-
-
Disposable Gown and Sleeve Covers: For procedures involving larger quantities or a higher potential for contamination, a disposable gown and sleeve covers made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn over the lab coat.[5]
Respiratory Protection
Due to the risk of respiratory irritation and toxicity from inhaling the powder, respiratory protection is a critical component of the safety protocol. The level of respiratory protection required depends on the potential for airborne exposure.
-
N95 Respirator: For low-dust-generating activities within a chemical fume hood, a properly fit-tested N95 respirator can provide a baseline level of protection against airborne particulates.
-
Half-Mask or Full-Face Respirator with Particulate Filters: For tasks with a higher potential for dust generation, a half-mask or full-face elastomeric respirator equipped with P100 (HEPA) filters is recommended. A full-face respirator also provides the added benefit of eye and face protection.
-
Powered Air-Purifying Respirator (PAPR): For high-dust-generating activities or when long-duration work is required, a PAPR offers a higher level of protection and is often more comfortable for the user. A PAPR uses a blower to force ambient air through a filter into the headpiece.
The selection of a respirator should be based on a thorough risk assessment and in accordance with your institution's respiratory protection program, which should include fit testing and training.
Diagram: PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE based on the assessed risk of the task.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is crucial for ensuring that all safety measures are consistently followed.
Step-by-Step Guide:
-
Preparation:
-
Ensure all necessary engineering controls (fume hood, etc.) are functioning correctly.
-
Don the required PPE as determined by your risk assessment.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container for halogenated waste readily accessible.
-
-
Handling:
-
Perform all manipulations of the solid compound within a certified chemical fume hood or other containment device.
-
Use tools such as spatulas and weighing paper to handle the powder, avoiding direct contact.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers of the compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Carefully remove PPE, avoiding self-contamination. Dispose of disposable items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent the spread of contamination and to protect the environment.
Decontamination Procedures:
-
Surface Decontamination: Wipe down all work surfaces and equipment with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. All cleaning materials should be disposed of as hazardous waste.
-
Equipment Decontamination: Non-disposable equipment should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated waste.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, sealed container for halogenated liquid waste.[6]
-
Segregation: It is imperative to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal by your institution's environmental health and safety department.[6][7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
